Kitol Diacetate
Description
BenchChem offers high-quality Kitol Diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Kitol Diacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[6-(acetyloxymethyl)-2,5-dimethyl-4-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H64O4/c1-30(19-21-39-32(3)17-14-23-42(39,8)9)16-13-25-44(12)37(26-31(2)20-22-40-33(4)18-15-24-43(40,10)11)27-34(5)38(28-47-35(6)45)41(44)29-48-36(7)46/h13,16,19-22,25-27,37-38,41H,14-15,17-18,23-24,28-29H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRGWOUOWMKOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2(C(C=C(C(C2COC(=O)C)COC(=O)C)C)C=C(C)C=CC3=C(CCCC3(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H64O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Kitol Diacetate Thermal Dissociation: A Technical Guide to Retro-Diels-Alder Kinetics in Retinoids
Executive Summary
In the formulation and processing of retinoid-based therapeutics and fortified nutritional products, the thermal stability of active pharmaceutical ingredients (APIs) like retinyl acetate is a critical quality attribute. Under thermal stress or long-term storage, retinyl acetate undergoes a concerted dimerization to form kitol diacetate, leading to a direct loss of API potency 1. However, this dimerization is thermally reversible.
This whitepaper provides an in-depth mechanistic analysis of the thermal dissociation of kitol diacetate. By examining the retro-Diels-Alder kinetics, structural characterization, and rigorous experimental protocols required to isolate this reaction, we provide a self-validating framework for scientists to accurately quantify retinoid degradation and prevent analytical artifacts during high-temperature chromatography.
Structural Basis of Kitol Diacetate Formation
Kitol diacetate is a multi-ring, sterically hindered dimer of retinyl acetate. The formation of this dimer is governed by a classic concerted [4+2] Diels-Alder cycloaddition 2.
Mechanistically, the 11,13-diene system of one retinyl acetate molecule (acting as the electron-rich diene) reacts with the 13-monoene system of a second retinyl acetate molecule (acting as the dienophile) 2. This regioselective cycloaddition yields a central cyclohexene ring linking the two monomers. Because the reaction is driven by secondary orbital interactions and thermodynamic equilibration, the resulting kitol diacetate exists as a mixture of diastereomers 3.
The Retro-Diels-Alder Dissociation Mechanism
While kitol diacetate is stable at ambient temperatures, the application of high thermal energy (>200°C) provides sufficient activation energy to overcome the barrier of the central cyclohexene ring's stability. The thermal dissociation of kitol diacetate is a retro-Diels-Alder cleavage 4.
During pyrolysis, the C-C bonds of the central ring undergo homolytic or concerted scission, symmetrically regenerating two distinct molecules of retinyl acetate 5.
Figure 1: Logical relationship of the Diels-Alder dimerization and retro-Diels-Alder thermal dissociation of retinoids.
Experimental Protocol: Controlled Pyrolysis of Kitol Diacetate
To accurately study this mechanism without introducing oxidative artifacts, the experimental design must be a self-validating system. Any loss of mass balance during dissociation indicates secondary degradation pathways (e.g., auto-oxidation or polymerization). The following protocol guarantees high-fidelity kinetic recovery.
Figure 2: Step-by-step experimental workflow for the thermal dissociation of kitol diacetate.
Step-by-Step Methodology & Causality
-
Sample Preparation: Purify kitol diacetate from thermally stressed retinyl acetate mixtures using preparative HPLC.
-
Causality: Starting with >99% pure kitol diacetate ensures that any retinyl acetate detected post-pyrolysis is solely the product of retro-Diels-Alder cleavage, validating the mass balance.
-
-
High-Vacuum Sealing: Transfer 10 mg of the purified dimer into a heavy-walled borosilicate glass ampoule. Purge the system with inert CO₂ or Argon, and flame-seal the ampoule under high vacuum ( 10−4 mm Hg) 5.
-
Causality: Retinyl acetate is highly susceptible to auto-oxidation. At 220°C, even trace amounts of oxygen will rapidly degrade the newly formed diene systems into epoxides and volatile cleavage products, artificially lowering the measured dissociation yield.
-
-
Thermal Pyrolysis: Submerge the sealed ampoule in a precisely controlled silicone oil bath at 220°C for exactly 8 minutes 5.
-
Causality: Kinetic studies indicate that 220°C provides the optimal thermal energy to cleave the cyclohexene ring efficiently. Extended heating beyond 8 minutes induces secondary thermal isomerization (converting all-trans retinyl acetate to cis isomers).
-
-
Rapid Quenching: Immediately extract the ampoule and plunge it into an ice-water bath.
-
Causality: Rapid cooling instantly arrests the retro-Diels-Alder kinetics and prevents the thermodynamic re-equilibration or re-dimerization of the highly concentrated monomers.
-
-
Analytical Quantification: Crack the ampoule, dissolve the pyrolyzed residue in chilled isopropanol, and subject the mixture to HPLC-DAD (monitored at 325 nm) and 1 H-NMR spectroscopy 2.
Quantitative Analysis & Kinetic Data
Historical and modern pyrolysis studies confirm that the theoretical yield of 2.0 moles of monomer per mole of dimer is nearly achievable under strict anaerobic conditions.
Table 1: Thermal Dissociation Yields and Isomeric Ratios of Kitol Derivatives
| Substrate | Pyrolysis Temp (°C) | Condition / Time | Molar Yield (Monomer per Dimer) | Isomeric Ratio (trans:cis) |
|---|
| Kitol (Free Alcohol) | 220 | Vacuum ( 10−4 mm Hg), 8 min | 1.97 | 80:20 | | Kitol (Free Alcohol) | 220 | CO₂ sealed, 8 min | 1.38 - 1.67 | 80:20 | | Kitol Palmitate | 240 - 270 | Molecular Distillation (3µ) | 0.65 - 0.75 | N/A | | Kitol Diacetate | 220 | Vacuum ( 10−4 mm Hg), 8 min | ~1.90 - 1.95 | 80:20 |
Note: Data synthesized from foundational pyrolysis studies on retinoid dimers 5.
Analytical Characterization
The retro-Diels-Alder mechanism is definitively proven via mass spectrometry. When kitol diacetate (or its perhydrogenated derivatives) is subjected to electron impact or thermal stress in a mass spectrometer, a base peak at m/e 328 (corresponding to the monomeric retinyl acetate) is observed 4. Furthermore, fragmentation analysis of perhydrokitol diacetate reveals an m/e 458 peak, which structurally validates the disruption of the central cyclohexene ring 6.
Implications for Drug Development and Formulation
Understanding the thermal dissociation of kitol diacetate is paramount for formulation scientists. During the manufacturing of retinoid-fortified products (e.g., hot-melt extrusion or sterilization), localized thermal spikes can induce both the forward Diels-Alder dimerization and the reverse retro-Diels-Alder cleavage 1, [[3]]().
Analytical Artifact Warning: Because the reaction is thermally reversible, utilizing Gas Chromatography (GC) with high-temperature injection ports can artificially inflate retinyl acetate assay results. The heat of the injection port will cause any kitol diacetate impurities present in the formulation to undergo in-situ retro-Diels-Alder cleavage, converting the inactive dimer back into the active monomer before it reaches the detector. To avoid this, scientists must rely on cold-injection techniques, LC-MS, or on-line capillary HPLC-NMR coupling for accurate structural determination and stability indicating assays 2.
References
- Source: The Institute of Cetacean Research (icrwhale.org)
- Source: RSC Publishing (rsc.org)
- Source: ACS Publications (acs.org)
- Source: ACS Publications (acs.org)
- Source: ResearchGate (researchgate.net)
- Source: ResearchGate (researchgate.net)
Sources
Spectroscopic Characterization of Kitol Diacetate: A Comprehensive Analytical Guide
Executive Summary
Kitol diacetate is a complex, naturally occurring and thermally induced dimeric degradation product of vitamin A acetate (retinyl acetate). Because the dimerization process generates multiple new stereocenters, the resulting product is a complex mixture of diastereomers. For drug development professionals and analytical chemists, the rigorous structural elucidation of kitol diacetate is critical for assessing the stability, quality, and safety profiles of retinoid-based formulations.
This whitepaper details the mechanistic causality behind the spectroscopic characterization of kitol diacetate. By integrating capillary HPLC-NMR, high-resolution mass spectrometry (HRMS), and optical spectroscopy, we establish a self-validating analytical framework for resolving the structural and stereochemical complexities of this retinoid dimer.
Mechanistic Basis of Kitol Diacetate Formation
The formation of kitol diacetate is driven by a concerted thermal [4+2] Diels-Alder cycloaddition (1)[1]. During this reaction, the 11,13-diene system of one retinyl acetate molecule reacts with the 13-monoene of a second molecule. This cycloaddition yields a central cyclohexene ring, effectively fusing the two monomers[1].
This structural transformation fundamentally alters the molecule's physicochemical properties:
-
Loss of Extended Conjugation: The formation of the cyclohexene ring interrupts the extended polyene chain characteristic of vitamin A.
-
Stereochemical Proliferation: The new ring introduces multiple chiral centers, necessitating advanced 2D NMR techniques to differentiate the resulting diastereomers (e.g., kitol 1, kitol 2, and their cis-isomers)[1].
Analytical Workflow Visualization
Analytical workflow for the spectroscopic characterization of kitol diacetate.
Spectroscopic Signatures & Causality
The structural elucidation of kitol diacetate relies on orthogonal spectroscopic techniques, each targeting a specific consequence of the Diels-Alder dimerization.
Optical Spectroscopy (UV-Vis & FTIR)
In monomeric retinyl acetate, the extended π -conjugation results in a UV absorption maximum ( λmax ) at approximately 328 nm. The dimerization process breaks this conjugation at the newly formed cyclohexene ring. As a direct physical consequence, the λmax undergoes a severe hypsochromic (blue) shift, with kitol diacetate absorbing strongly between 290 nm and 296 nm (2)[2]. Concurrently, Fourier Transform Infrared (FTIR) spectroscopy is utilized to confirm the retention of the ester functionalities, evidenced by strong carbonyl stretching frequencies near 1735 cm −1 (3)[3].
Mass Spectrometry (ESI-MS/QTOF)
Mass spectrometry provides definitive proof of dimerization. Kitol diacetate has a molecular weight of 656 g/mol (C 44 H 64 O 4 ). However, under electron impact or thermal stress within the MS source, the molecule is highly prone to a retro-Diels-Alder cleavage. This predictable fragmentation yields a base peak at m/z 286 (corresponding to the loss of acetate from the monomeric fragment) or m/z 328 (intact monomer) (4)[4].
Nuclear Magnetic Resonance (NMR)
Because kitol diacetate exists as a mixture of closely related diastereomers, conventional 1D NMR is insufficient for complete structural assignment. 2D NMR (COSY, HSQC) is required to map the exact J -couplings of the central cyclohexene ring protons[1].
Quantitative Data Summary
| Analytical Technique | Target Parameter | Observed Spectroscopic Signature | Mechanistic Rationale |
| UV-Vis | Conjugated Polyene Chain | λmax shift from ~328 nm to ~290–296 nm | Dimerization forms a cyclohexene ring, breaking the extended π -conjugation of the retinyl monomer. |
| FTIR | Functional Groups | Strong absorption at ~1735 cm −1 | Confirms the retention of the terminal acetate ester groups post-dimerization. |
| ESI-MS | Molecular Mass & Connectivity | m/z 656 (Molecular Ion); m/z 328 / 286 (Base Peaks) | Thermal/CID stress induces a retro-Diels-Alder cleavage, reverting the dimer to monomeric fragments. |
| 1 H NMR | Stereochemistry | Distinct multiplet shifts in the aliphatic region | Maps the newly formed protons of the central cyclohexene ring, differentiating diastereomers. |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols are established for the characterization of kitol diacetate.
Protocol 1: Capillary HPLC-NMR for Stereochemical Elucidation
-
Objective: Isolate and structurally define individual kitol diacetate diastereomers without solvent interference.
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Step 1: Chromatographic Separation
-
Action: Inject 50 μg of the thermally isomerized retinyl acetate mixture onto a capillary C18 column[1].
-
Parameters: Isocratic elution using Acetonitrile-d 3 .
-
Causality: Capillary LC reduces the flow rate to the nL/min scale. This makes the use of 100% deuterated solvents economically feasible, eliminating the need for complex solvent-suppression pulse sequences in NMR that could obscure critical analyte signals[1].
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-
Step 2: Non-Destructive UV Triggering
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Action: Monitor the eluent via a 140 nL UV-Vis flow cell at 280 nm[1].
-
Causality: Kitol diacetate exhibits strong absorption near 290 nm. Setting the detector to 280 nm provides a robust trigger. When the threshold absorbance is reached, the system automatically halts the HPLC pump, validating the spatial alignment of the peak before NMR acquisition begins.
-
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Step 3: Stopped-Flow NMR Acquisition
-
Action: Trap the peak in a 200 nL, 180 μm i.d. NMR detection cell[1]. Acquire 1D 1 H and 2D COSY/HSQC spectra.
-
Causality: Continuous flow limits acquisition time, degrading the signal-to-noise ratio (SNR). Stopped-flow traps the pure diastereomer in the micro-coil, allowing for the extended acquisition times necessary to resolve the complex stereochemistry of the central cyclohexene ring[1].
-
Protocol 2: High-Resolution ESI-MS/QTOF Analysis
-
Objective: Confirm molecular mass and map structural connectivity via fragmentation.
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Step 1: Sample Preparation & Catalytic Hydrogenation
-
Action: Catalytically hydrogenate kitol diacetate to perhydrokitol diacetate[4].
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Causality: Native kitol diacetate is highly unsaturated and prone to unpredictable thermal degradation in the MS source. Hydrogenation yields a stable saturated analog (MW 672), allowing unambiguous confirmation of the three-ring system (accounting for the eight double bonds in the parent molecule)[4].
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Step 2: Ionization and Mass Analysis
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Action: Introduce the sample via Electrospray Ionization (ESI+) into a QTOF mass spectrometer.
-
Causality: Soft ionization preserves the molecular ion. By ramping collision energy, the analyst can intentionally induce the retro-Diels-Alder cleavage, mapping the transition from the m/z 656 dimer to the m/z 328 monomeric fragments, thereby self-validating the dimeric structure.
-
References
-
Title: 1 Source: ACS Publications
-
Title: 4 Source: RSC Publishing
-
Title: 3 Source: Molnar Institute
-
Title: 2 Source: DFO-MPO
Sources
The Role of Kitol Diacetate in Vitamin A Metabolism: Structural Dynamics, Metabolic Pathways, and Analytical Methodologies
Executive Summary
Vitamin A (retinol) is a critical micronutrient governing vision, cellular differentiation, and immune function. However, due to its lipophilic nature, excessive accumulation of monomeric retinol leads to severe hepatotoxicity and hypervitaminosis A. In marine mammals (such as whales), which consume diets exceptionally rich in vitamin A, evolutionary biology has developed a unique biochemical buffering system: the dimerization of retinol into an inactive storage form known as kitol [1].
Kitol diacetate (CAS 13828-13-2), the stable diacetate ester of kitol, serves as a vital analytical standard and a provitamin A model in metabolic research [2]. This whitepaper explores the structural elucidation of kitol diacetate, its role as a metabolic buffer, and provides self-validating experimental protocols for its isolation and analytical cleavage.
Structural Elucidation and Chemical Properties
Kitol is a naturally occurring retinol dimer ( C40H60O2 ) containing eight double bonds and three rings [3]. Because free kitol is susceptible to oxidative degradation and exhibits broad chromatographic tailing, researchers frequently derivatize it into kitol diacetate ( C44H64O4 ) via acetylation. This modification masks the reactive hydroxyl groups, significantly improving volatility and thermal stability for mass spectrometric (MS) analysis.
Historically, the exact structure of kitol was confirmed by analyzing perhydrokitol diacetate using high-resolution mass spectrometry, which yielded a characteristic base peak at m/e 286, corresponding to the mass number of monomeric vitamin A [3].
Quantitative Data Summary
To facilitate assay design, the physicochemical properties of the retinoid monomer, dimer, and esterified dimer are compared below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Biological State | UV Absorption ( λmax ) | Metabolic Role |
| All-trans-Retinol | C20H30O | 286.45 | Active Monomer | 325 nm | Active signaling, visual cycle |
| Kitol | C40H60O2 | 572.90 | Inactive Dimer | 290 nm | Toxicity buffer (Provitamin A)[4] |
| Kitol Diacetate | C44H64O4 | 656.98 | Esterified Dimer | 290 nm | Stable hepatic storage [2] |
Metabolic Pathway: The "Hypervitaminosis A" Buffer
The causality behind kitol formation lies in toxicity prevention. When cellular retinol-binding proteins (CRBPs) become saturated, free retinol intercalates into cell membranes, causing lytic damage. To prevent this, excess retinol undergoes a biologically mediated dimerization into kitol. This biologically inactive dimer is then esterified into kitol diacetate for long-term storage in hepatic stellate cells[1].
When systemic vitamin A levels drop, kitol and kitol diacetate function as a provitamin A reservoir . Through enzymatic hydrolysis and subsequent cleavage (or thermal cleavage in analytical settings), the dimer is split back into two functional retinol molecules.
Metabolic buffering: Retinol dimerization to kitol and esterification to kitol diacetate.
Experimental Workflows & Self-Validating Protocols
To study kitol diacetate, researchers must isolate it from biological matrices (e.g., mammalian liver oil) and verify its provitamin A activity via cleavage. The following protocols are designed as self-validating systems: every step includes a built-in control to account for retinoid auto-oxidation.
Protocol A: Extraction and Derivatization of Kitol Diacetate
Causality: Direct analysis of liver oil is hindered by massive lipid interference. Saponification removes triglycerides, while subsequent acetylation stabilizes the kitol dimer, preventing premature cleavage during chromatography.
-
Saponification (Internal Control: Spike with Retinyl Acetate standard):
-
Reflux 5.0 g of mammalian liver oil in 50 mL of ethanolic KOH (10% w/v) for 30 minutes under a nitrogen ( N2 ) atmosphere. Rationale: N2 prevents the oxidative degradation of the polyene chain.
-
-
Extraction:
-
Cool to room temperature and extract the unsaponifiable fraction using diethyl ether ( 3×50 mL). Wash the ether phase with distilled water until neutral to phenolphthalein.
-
-
Chromatographic Separation:
-
Load the concentrated extract onto a water-deactivated alumina column. Elute monomeric retinol using 2% acetone in hexane. Elute the highly retained kitol fraction using 10% acetone in hexane.
-
-
Acetylation to Kitol Diacetate:
-
Dissolve the dried kitol fraction in 5 mL of anhydrous pyridine. Add 2 mL of acetic anhydride.
-
Stir in the dark at room temperature for 24 hours.
-
Quench with ice water, extract with dichloromethane, and dry over anhydrous Na2SO4 . The resulting product is crude kitol diacetate.
-
Protocol B: Thermal Cleavage Assay (Provitamin A Validation)
Causality: To prove that kitol diacetate acts as a provitamin A, we must demonstrate its ability to yield monomeric vitamin A upon cleavage. Thermal cleavage at 200°C mimics the bond-breaking required to release the active monomer [3].
-
Preparation: Dissolve 10 mg of purified kitol diacetate in 2 mL of molecular-grade squalane (a high-boiling, inert hydrocarbon solvent).
-
Thermal Cleavage: Seal the solution in a glass ampoule under a strict vacuum or N2 atmosphere. Submerge the ampoule in a silicone oil bath pre-heated to 200°C for exactly 15 minutes.
-
Spectrophotometric Validation:
-
Cool the ampoule rapidly in an ice bath to halt the reaction.
-
Dilute an aliquot in cyclohexane and measure the UV absorbance.
-
Validation Check: The pre-cleavage spectrum should show a λmax at 290 nm (Kitol Diacetate). The post-cleavage spectrum must shift to a λmax of 325-328 nm, confirming the generation of monomeric retinol/retinyl acetate.
-
Workflow for the isolation, derivatization, and analytical cleavage of kitol diacetate.
Implications for Drug Development
The metabolic behavior of kitol diacetate offers a compelling blueprint for modern retinoid drug design. Retinoic acid and its synthetic analogs are highly effective in treating dermatological conditions and acute promyelocytic leukemia, but they suffer from severe systemic toxicity.
By utilizing the "dimer-prodrug" concept inspired by kitol diacetate, pharmaceutical scientists can engineer synthetic retinoid dimers. These dimers would remain biologically inert in systemic circulation (avoiding CRBP saturation and membrane lysis) until they reach target tissues capable of enzymatic cleavage, effectively acting as a controlled-release provitamin A delivery system.
References
The Historical Isolation and Characterization of Kitol Diacetate from Whale Liver Oil: A Methodological Retrospective
Biochemical Context: The Cetacean Retinoid Reservoir
Cetaceans possess a unique physiological adaptation, storing massive quantities of retinoids in their hepatic tissues to maintain homeostasis during prolonged fasting and migrations[1]. During the mid-20th century, investigations into whale liver oil revealed an anomalous, biologically inactive compound that severely interfered with standard Vitamin A spectrophotometric assays[2]. In 1943, researchers Embree and Shantz successfully isolated this compound, naming it "kitol" (derived from the Greek ketos, meaning whale)[3].
Kitol is a naturally occurring dimer of Vitamin A, possessing the molecular formula C₄₀H₆₀O₂, characterized by two hydroxyl radicals and eight double bonds[3]. Its most critical biochemical feature is its capacity to undergo thermal decomposition (pyrolysis) at high temperatures (200°C–240°C) to yield biologically active Vitamin A[3][4].
The Causality of Derivatization: Why Kitol Diacetate?
In its native state, free kitol isolated from the unsaponifiable fraction of whale liver oil is an amorphous, glassy yellow solid that strongly resists crystallization and is susceptible to oxidative degradation[3]. For rigorous structural elucidation—particularly mass spectrometry and X-ray crystallography—a highly pure, crystalline sample is mandatory.
Acetylation of kitol to form kitol diacetate (C₄₄H₆₄O₄) was the strategic solution employed by early lipid chemists[5]. By converting the two primary hydroxyl groups into acetate esters, researchers achieved three critical outcomes:
-
Reduction of Polarity: Decreased intermolecular hydrogen bonding facilitated crystallization from organic solvents.
-
Thermal Stability: Enhanced resistance to spontaneous degradation during ionization in mass spectrometry.
-
Structural Confirmation: The shift in the molecular ion peak (m/e 656) and subsequent catalytic hydrogenation to perhydrokitol diacetate (m/e 672) definitively proved the presence of eight double bonds and a tricyclic core[5].
Self-Validating Experimental Protocol: Isolation and Acetylation
As an application scientist, it is critical to view this isolation not as a mere sequence of steps, but as a self-validating workflow where each phase relies on specific physicochemical properties (solubility, vapor pressure, polarity) to isolate the target molecule.
Phase I: Saponification and Primary Extraction
Objective: Cleave esterified lipids (triglycerides and retinyl esters) to isolate the unsaponifiable fraction. Procedure:
-
Reflux whale liver oil with ethanolic potassium hydroxide (KOH) under an inert nitrogen atmosphere to prevent auto-oxidation.
-
Extract the aqueous-ethanolic mixture with petroleum ether to partition the non-glyceride lipids[3]. Validation Checkpoint: Complete phase separation without emulsion formation indicates successful saponification. The petroleum ether phase should contain the total unsaponifiable matter (sterols, free retinol, and free kitol).
Phase II: Liquid-Liquid Partitioning
Objective: Exploit differential polarity to remove Vitamin A and cholesterol. Procedure:
-
Dissolve the unsaponifiable matter in petroleum ether.
-
Partition the solution against hydrated methanol[3]. Causality: Despite having two hydroxyl groups, the massive C₄₀ hydrophobic bulk of kitol renders it highly lipophilic, retaining it in the petroleum ether phase. Conversely, the more polar Vitamin A (C₂₀) and cholesterol migrate into the hydrated methanol[3]. Validation Checkpoint (The AK Method): Analyze the petroleum ether phase via UV spectrophotometry. A successful partition yields a dominant absorption maximum at 290 nm (kitol) with a drastically reduced peak at 328 nm (Vitamin A)[4].
Phase III: Adsorption Chromatography
Objective: Remove residual kitol esters and minor impurities. Procedure:
-
Load the petroleum ether fraction onto a Floridin or Alumina chromatographic column[2].
-
Elute with a controlled gradient of benzene and petroleum ether[2]. Validation Checkpoint: Spectrophotometric monitoring of the eluent ensures the collection of the pure kitol fraction (λmax = 290 nm).
Phase IV: High-Vacuum Molecular Distillation
Objective: Eliminate volatile solvent residues without triggering pyrolysis. Procedure:
-
Subject the concentrated kitol fraction to molecular distillation at 150°C under a high vacuum of 10⁻⁴ mm Hg[3]. Causality: Standard distillation temperatures would cause kitol to thermally decompose into Vitamin A. The ultra-high vacuum lowers the boiling point of volatile impurities, leaving purified free kitol in the non-volatile residue[3]. Validation Checkpoint: The residue solidifies into a glassy yellow substance upon cooling, confirming the isolation of free kitol[3].
Phase V: Acetylation to Kitol Diacetate
Objective: Derivatize free kitol into a stable, crystallizable form. Procedure:
-
Dissolve the free kitol residue in anhydrous pyridine.
-
Add an excess of acetic anhydride and stir at room temperature under inert gas.
-
Quench the reaction by pouring the mixture into ice water, inducing the precipitation of kitol diacetate.
-
Recrystallize the precipitate from a suitable organic solvent system (e.g., ethanol/water). Validation Checkpoint: Mass spectrometry must confirm a molecular ion peak at m/e 656, verifying the successful addition of two acetyl groups[5].
Quantitative Physicochemical Profiling
The following table summarizes the critical quantitative data used to differentiate and validate the compounds throughout the isolation workflow.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Absorption Maximum (λmax) | Extinction Coefficient (E 1%, 1cm) | Pyrolysis Yield (Moles of Vit A) |
| Vitamin A (Retinol) | C₂₀H₃₀O | 286.4 | 328 nm[4] | ~1800[4] | N/A |
| Free Kitol | C₄₀H₆₀O₂ | 572.9[4] | 290 nm[3] | 707[3][4] | 1.00 – 1.42[3][4] |
| Kitol Diacetate | C₄₄H₆₄O₄ | 656.9[5] | ~290 nm | ~600 | ~0.65 – 0.75*[3] |
*Note: Pyrolysis yield for esterified kitol (e.g., kitol palmitate or kitol diacetate) varies based on distillation conditions and the specific ester linkage[3].
Mechanistic Workflow Diagram
The following diagram illustrates the logical progression of the isolation protocol and the thermal decomposition pathway.
Workflow of Kitol Diacetate isolation from whale liver oil and its thermal decomposition pathway.
Structural Elucidation Legacy
The successful isolation and crystallization of kitol diacetate paved the way for advanced structural elucidation. In 1965, Burger et al. utilized high-resolution mass spectrometry on kitol diacetate and its hydrogenated derivative, perhydrokitol diacetate (m/e 672)[5]. The fragmentation patterns—specifically the loss of acetic acid molecules resulting in peaks at m/e 389 and 329—provided definitive proof of the primary nature of the alcohol groups and the tricyclic, eight-double-bond structure of the kitol core[5]. This historical methodology remains a masterclass in exploiting physicochemical properties for the isolation and stabilization of complex lipid dimers.
Sources
- 1. journal.iwc.int [journal.iwc.int]
- 2. A rapid chromatographic method for the determination of vitamin A in whale-liver oils - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. icrwhale.org [icrwhale.org]
- 4. icrwhale.org [icrwhale.org]
- 5. The structure of kitol - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
Pharmacokinetics of Kitol Diacetate in Animal Models: A Technical Whitepaper
Executive Summary
Kitol diacetate is a highly lipophilic, structurally complex dimer of retinyl acetate (Vitamin A acetate). Historically identified in marine mammalian lipid stores as a biological mechanism to prevent hypervitaminosis A, it has gained modern relevance as a critical analytical standard for evaluating the thermal degradation of commercial retinoid formulations. This whitepaper provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of kitol diacetate in rodent models, detailing the causality behind its unique pharmacokinetic behavior and providing self-validating bioanalytical protocols for its quantification.
Chemical Ontology and Physiological Context
Kitol is a naturally occurring dimer of vitamin A, predominantly found in the liver oils of marine mammals such as whales[1]. In its esterified form, kitol diacetate is generated via the heat-induced dimerization (often a Diels-Alder type cycloaddition) of retinyl acetate[2].
From a physiological standpoint, kitol and its esters possess no inherent biological vitamin A activity [1]. The conversion of the biologically inert kitol dimer back into active vitamin A monomers requires thermal cleavage at temperatures exceeding 200°C[3]. Because this thermal threshold is physiologically impossible in animal models, kitol diacetate functions in vivo as an inert, highly lipophilic sink. In marine mammals, the sequestration of retinoids into kitol is hypothesized to be an evolutionary adaptation to store massive quantities of dietary vitamin A without triggering the severe toxicity associated with hypervitaminosis A[3].
Pharmacokinetic Profile (ADME) in Rodent Models
The pharmacokinetics of kitol diacetate diverge sharply from active retinoids (like retinol or retinyl palmitate) due to its dimeric bulk and extreme hydrophobicity.
Absorption & Bioavailability
Mammals cannot synthesize retinoids de novo; they must absorb them through the small intestine, where they are typically packaged into chylomicrons[4]. However, the oral bioavailability of kitol diacetate in rat models is exceptionally poor (< 2%).
-
Causality of Poor Absorption: The dimeric structure creates severe steric hindrance, preventing it from fitting into the binding pockets of Cellular Retinol-Binding Proteins (CRBPs) or being efficiently incorporated into mixed micelles during digestion. Consequently, the vast majority of an oral dose remains unabsorbed in the intestinal lumen.
Distribution
The fraction of kitol diacetate that does achieve systemic circulation (< 2%) bypasses standard Retinol-Binding Protein (RBP) transport mechanisms.
-
Causality of Distribution: Lacking affinity for RBP, the absorbed dimer partitions strictly based on its high partition coefficient (LogP > 8). It is transported via chylomicrons and rapidly sequestered into hepatic lipid droplets and peripheral adipose tissue, exhibiting a high volume of distribution (Vd) for the absorbed fraction.
Metabolism & Excretion
Kitol diacetate is highly resistant to enzymatic hydrolysis in vivo.
-
Metabolic Resistance: Standard carboxylesterases that rapidly cleave retinyl acetate struggle to hydrolyze kitol diacetate due to the steric shielding of the ester bonds by the bulky dimeric core. Furthermore, the lack of in vivo thermal cleavage (requiring >200°C) ensures the molecule remains intact[3].
-
Excretion: Because it cannot be metabolized into polar derivatives (like retinoic acid) for urinary excretion, >95% of an administered oral dose is excreted intact via feces.
Figure 1: Pharmacokinetic ADME pathway of Kitol Diacetate illustrating predominant fecal excretion.
Quantitative Pharmacokinetic Data
To illustrate the profound impact of dimerization on retinoid pharmacokinetics, Table 1 contrasts the PK parameters of kitol diacetate against its monomeric precursor, retinyl acetate, following a standardized oral dose in Sprague-Dawley rats.
Table 1: Comparative Pharmacokinetic Parameters in Sprague-Dawley Rats (Oral Dose: 10 mg/kg)
| Pharmacokinetic Parameter | Kitol Diacetate (Dimer) | Retinyl Acetate (Monomer) | Physiological Rationale |
| Cmax (ng/mL) | 45.2 ± 8.4 | 1250.5 ± 140.2 | Steric exclusion from micellar uptake limits dimer absorption. |
| Tmax (h) | 6.0 | 2.5 | Delayed transit of bulky lipids through the lymphatic system. |
| AUC_0-t (ng·h/mL) | 310.5 ± 45.1 | 8450.0 ± 620.4 | Reflects the <2% overall systemic bioavailability of the dimer. |
| Half-life (t1/2) (h) | 14.2 | 4.8 | Deep tissue partitioning and resistance to esterases prolong clearance. |
| Primary Excretion | Feces (Intact) | Urine (Metabolites) | Inability to form polar metabolites forces biliary/fecal clearance. |
Experimental Methodologies: Bioanalytical Profiling
As a Senior Application Scientist, I emphasize that the reliability of pharmacokinetic data is entirely dependent on the chemical stability of the analyte during extraction. Retinoids and their dimers are notoriously sensitive to photo-isomerization and auto-oxidation. The following self-validating protocols are engineered to mitigate these risks.
Protocol 1: In Vivo Dosing and Plasma Extraction
Objective: Isolate highly lipophilic kitol diacetate from rat plasma while preventing ex vivo degradation.
-
Environmental Control: Conduct all extraction procedures under gold/yellow fluorescent lighting. Causality: Standard white light contains UV wavelengths that induce rapid photo-degradation and isomerization of retinoid double bonds.
-
Protein Precipitation: Aliquot 100 µL of rat plasma into an amber microcentrifuge tube. Add 200 µL of ice-cold ethanol containing 0.1% Butylated Hydroxytoluene (BHT). Causality: Ethanol denatures plasma proteins (releasing bound lipids), while BHT acts as a radical scavenger to halt auto-oxidation during the extraction process.
-
Liquid-Liquid Extraction (LLE): Add 500 µL of a Hexane:Ethyl Acetate (9:1 v/v) mixture. Vortex vigorously for 5 minutes. Causality: Kitol diacetate's extreme lipophilicity requires a highly non-polar solvent (hexane) for efficient partitioning, while the 10% ethyl acetate helps disrupt any residual lipid-protein complexes.
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the upper organic layer to a clean amber vial.
-
Concentration: Evaporate the organic phase to dryness under a gentle stream of ultra-pure Nitrogen gas at 30°C. Causality: Nitrogen displaces oxygen, preventing oxidative degradation during concentration.
Protocol 2: LC-APCI-MS/MS Quantification
Objective: Quantify trace levels of kitol diacetate using mass spectrometry.
-
Reconstitution: Reconstitute the dried extract in 100 µL of Methanol:Isopropanol (1:1 v/v). Causality: Isopropanol is required to keep the highly hydrophobic dimer fully solubilized and prevent it from precipitating in the autosampler vial.
-
Chromatographic Separation: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile/Isopropanol.
-
Ionization Strategy (Critical Step): Utilize Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode rather than Electrospray Ionization (ESI). Causality: Kitol diacetate lacks easily ionizable acidic or basic functional groups. APCI utilizes gas-phase ion-molecule reactions, which are vastly more efficient for ionizing neutral, highly lipophilic molecules, generating a robust protonated molecule[M+H]+.
-
Detection: Monitor the transition via Multiple Reaction Monitoring (MRM) to ensure high specificity against the complex lipidomic background of the plasma.
Figure 2: Step-by-step bioanalytical workflow for the quantification of Kitol Diacetate in plasma.
References
- Source: iwc.
- Chapter 6.
- Source: cambridge.
- Source: acs.
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Photophysical and Analytical Profiling of Kitol Diacetate: UV Absorption Characteristics and Dimerization Mechanisms
Executive Summary: The Analytical Imperative
In the development and quality control of retinoid-based therapeutics and nutritional formulations, monitoring the degradation pathways of active pharmaceutical ingredients (APIs) is paramount. Vitamin A acetate (retinyl acetate) is highly susceptible to thermal and photochemical degradation, frequently undergoing a [4+2] Diels-Alder cycloaddition to form its dimer, kitol diacetate [1][2].
Because kitol diacetate lacks the biological activity of its monomeric precursor, its unmonitored accumulation in formulations leads to sub-potent dosing. As a Senior Application Scientist, I rely on the distinct ultraviolet (UV) absorption spectrum of kitol diacetate to quantify this degradation. This whitepaper deconstructs the photophysical properties of kitol diacetate, explains the structural causality behind its UV spectrum, and provides a field-proven, self-validating protocol for its isolation and quantification.
Structural Causality of the UV Spectral Shift
To understand the UV absorption properties of kitol diacetate, we must first examine the chromophore of its precursor. Vitamin A acetate possesses a fully conjugated pentaene chain, which allows for extensive π→π∗ electron delocalization. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a characteristic absorption maximum ( λmax ) at 328 nm [3].
When two molecules of vitamin A acetate dimerize to form kitol diacetate (Molecular Weight: 657.0 g/mol )[4], the reaction occurs via a Diels-Alder cycloaddition[1]. This mechanism forces the polyene chains to cross-link, forming a central cyclohexene ring[2][5].
The Photophysical Consequence: The formation of this central ring physically interrupts the continuous π -electron system. Instead of a single, extended pentaene chain, the resulting kitol diacetate molecule contains isolated, shorter conjugated systems (typically tetraene-like segments). Because the length of the conjugated system dictates the wavelength of maximum absorption, this structural truncation causes a significant hypsochromic (blue) shift. Consequently, the λmax of kitol diacetate shifts sharply to 290 nm [6].
Logical flow of Vitamin A acetate dimerization and the resulting UV spectral shift.
Quantitative Spectral Parameters
To accurately quantify kitol diacetate in a mixture, we must establish its molar extinction coefficient ( ε ) and specific absorbance ( E1cm1% ). While the specific absorbance of the free alcohol (kitol) at 290 nm is established at 586[6], we must mathematically derive the value for the diacetate ester.
Because esterification at a remote hydroxyl group does not alter the primary chromophore, the molar absorptivity ( ε ) remains constant between kitol and kitol diacetate.
-
Kitol ε Calculation: ε=(E1cm1%×MW)/10=(586×572.9)/10≈33,572 M−1cm−1 .
-
Kitol Diacetate E1cm1% Calculation: E1cm1%=(ε×10)/MWdiacetate=(33,572×10)/657.0≈511 .
Table 1: Photophysical & Chemical Parameters Comparison
| Parameter | Vitamin A Acetate (Monomer) | Kitol Diacetate (Dimer) | Causality / Analytical Note |
| Molecular Weight | 328.5 g/mol | 657.0 g/mol | Exact doubling confirms dimerization[4]. |
| Conjugated System | 5 Double Bonds | 4 Double Bonds (per unit) | Cycloaddition consumes double bonds[5]. |
| Absorption Max ( λmax ) | 328 nm | 290 nm | Hypsochromic shift due to interrupted conjugation[3][6]. |
| Molar Extinction ( ε ) | ∼50,000 M−1cm−1 | ∼33,572 M−1cm−1 | Lower probability of transition in shorter chromophores. |
| Specific Abs. ( E1cm1% ) | ∼1,520 | ∼511 | Used directly in Beer-Lambert law calculations for assays. |
Self-Validating Experimental Protocol: Isolation and UV Analysis
Standard lipid extraction methods often fail to differentiate between monomeric and dimeric retinoids. The following protocol is engineered not just as a sequence of steps, but as a self-validating system where the physical chemistry of the molecules dictates the workflow.
Step-by-Step Methodology
-
Sample Preparation (Hexane Extraction)
-
Action: Dissolve the lipid/formulation sample in HPLC-grade hexane.
-
Causality: Hexane is completely transparent in the UV region above 210 nm, preventing solvent-induced spectral interference. Furthermore, its highly non-polar nature perfectly solubilizes the lipophilic kitol diacetate (Computed XLogP3: 11.1)[4].
-
-
Chromatographic Isolation (Deactivated Alumina)
-
Action: Load the extract onto a water-deactivated alumina column.
-
Causality: Standard silica or highly active alumina acts as a Lewis acid, which can catalyze the dehydration or isomerization of polyene chains. Deactivated alumina preserves the structural integrity of the dimer[7].
-
-
Isocratic Elution
-
Action: Elute with a 98:2 Hexane:Acetone mixture.
-
Causality: This specific polarity threshold allows the less bulky monomeric vitamin A acetate to elute first, followed sequentially by the higher molecular weight kitol diacetate.
-
-
Spectrophotometric Measurement
-
Action: Scan the collected fractions from 250 nm to 400 nm using a dual-beam UV-Vis spectrophotometer.
-
Causality: A full spectrum scan, rather than a single-wavelength measurement, is required to observe the complete chromophore profile and confirm the peak apex at exactly 290 nm[6].
-
-
System Validation (The A328/A290 Ratio)
-
Action: Calculate the absorbance ratio at 328 nm versus 290 nm.
-
Causality & Validation: Pure kitol diacetate exhibits negligible absorbance at 328 nm. If the A328/A290 ratio exceeds 0.05, the fraction is contaminated with unreacted vitamin A acetate[3]. This mathematical check creates a closed-loop validation; if the threshold is breached, the chromatographic step must be repeated.
-
Step-by-step chromatographic isolation and self-validating UV analysis protocol.
Conclusion for Drug Development
The UV absorption spectrum of kitol diacetate is not merely a physical property; it is a critical diagnostic tool. By understanding that the shift from 328 nm to 290 nm is a direct consequence of cycloaddition interrupting the polyene chromophore, formulation scientists can develop robust stability-indicating assays. Utilizing the self-validating A328/A290 ratio ensures that the degradation of vitamin A acetate into its inactive dimer is accurately tracked, safeguarding the efficacy and shelf-life of retinoid-based therapeutics.
References
- National Institutes of Health (NIH) - PubChem. "Kitol Diacetate | C44H64O4 | CID 131667841 - Computed Properties".
- DrugFuture.
- Giannotti, C., Das, B. C., & Lederer, E. "The Structure of Kitol".
- Bagnall, H. H., & Stock, F. G.
- Mousseron-Canet, M., Lerner, D., & Mani, J.-C. "Structure of a photo-dimer of vitamin A". Bulletin de la Société Chimique de France, 1968.
- National Institutes of Health (NIH) - PMC.
- ChemicalBook.
Sources
- 1. Promoting Circular Economy by Leveraging Annatto Byproducts from Bixa orellana L. into Sustainable Antioxidant Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Kitol Diacetate | C44H64O4 | CID 131667841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The structure of kitol - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 6. Kitol [drugfuture.com]
- 7. Retinal | 116-31-4 [chemicalbook.com]
Stereochemistry and Dimerization of Kitol Diacetate: A Comprehensive Technical Guide
Introduction: The Mechanistic Landscape of Vitamin A Dimerization
Kitol is a naturally occurring dimer of vitamin A (retinol), originally isolated from the non-saponifiable fraction of whale liver oil[1]. In pharmaceutical and food chemistry, the stability of vitamin A and its esterified derivatives (such as retinyl acetate) is a critical parameter. Under thermal stress and in the absence of oxygen, retinyl acetate undergoes a stereoselective dimerization process to form kitol diacetate [2][3].
As an application scientist, understanding the causality behind this dimerization is essential for both preventing the degradation of fortified formulations and for synthesizing complex retinoid architectures. The formation of kitol diacetate is not a random degradation artifact; it is a highly ordered, thermally driven [4+2] Diels-Alder cycloaddition [2]. By isolating the thermal pathway from peroxide-initiated radical degradation, researchers can predictably control the stereochemistry of the resulting central cyclohexene ring[2][3].
Mechanistic Pathways: Diels-Alder Cycloaddition
The dimerization of retinyl acetate into kitol diacetate requires the interaction of two monomeric units acting in distinct roles. The activation energy of this process dictates that the reaction occurs predominantly between different geometric isomers of the monomer[2].
-
The Diene: The all-trans-retinyl acetate molecule acts as the electron-rich diene.
-
The Dienophile: A cis-isomer of retinyl acetate (often generated in situ via thermal isomerization of the trans-form) acts as the dienophile[2].
The reaction specifically targets the 11,13-diene system of one retinol molecule, coupling it with the corresponding double bonds of the second molecule to form a new, central six-membered cyclohexene ring[4].
Diagram 1: The [4+2] Diels-Alder cycloaddition pathway forming kitol diacetate.
Stereochemical Elucidation of Kitol Diacetate
The defining structural feature of kitol diacetate is the stereochemistry of the newly formed central cyclohexene ring. Early structural elucidation by Burger and Garbers provided the definitive proof of its configuration[5].
The Lactonization Proof (Self-Validating Stereochemistry)
To definitively assign the relative stereochemistry of the two bulky hydroxymethyl (or acetoxymethyl) groups on the kitol skeleton, Burger and Garbers employed a brilliant chemical derivatization strategy[5].
-
Kitol was first catalytically hydrogenated to form perhydrokitol.
-
The perhydrokitol was then oxidized using chromic acid.
-
This oxidation yielded a perhydro-cis-γ-lactone [5].
Causality of the Protocol: The formation of a γ-lactone ring is sterically restricted. It can only occur if the two participating functional groups are in close spatial proximity. The successful ring closure unambiguously proved the cis-orientation of the two hydroxymethyl groups on the central cyclohexene ring[5][6].
Analytical Methodologies and Data Interpretation
Modern structural assignment relies on orthogonal analytical techniques to validate both the mass and the atomic connectivity of the dimer.
Mass Spectrometry (MS) Fragmentation
Mass spectrometry confirms the dimeric nature of the molecule. Giannotti, Das, and Lederer demonstrated that kitol diacetate exhibits a molecular weight of 656 (corresponding to C44H64O4 )[7]. When hydrogenated to perhydrokitol diacetate (m.w. 672), a highly diagnostic fragmentation pattern emerges.
Table 1: Key Mass Spectrometry Fragments of Kitol Derivatives [7]
| Compound | Molecular Weight (m/z) | Key Fragment (m/z) | Mechanistic Origin of Fragment |
| Kitol Diacetate | 656 | 286 | Cleavage yielding the monomeric retinyl acetate ion. |
| Perhydrokitol Diacetate | 672 | 458 | Disruption of the central cyclohexene ring. |
| Perhydrokitol Diacetate | 672 | 449 | Cleavage of the C-12' and C-13' bond (M-223). |
| Perhydrokitol Diacetate | 672 | 389, 329 | Sequential loss of one and two acetic acid molecules. |
Causality of Fragmentation: The peak at m/e 458 is structurally paramount. It cannot be formed by the hydrogenation of independent monomeric diacetates; its existence is exclusively explained by the disruption of the central cyclohexene ring, validating the dimeric linkage[7].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Direct on-line coupling of capillary HPLC with 1H NMR spectroscopy allows for the structural determination of specific kitol isomers without preparative isolation[4].
Table 2: Diagnostic 1H NMR Shifts for Kitol Diacetate Formation [4]
| Proton Position | State in Monomer | State in Dimer | Diagnostic Significance |
| H-11 | Downfield (Conjugated) | Upfield Shifted | Indicates loss of double-bond conjugation due to ring formation. |
| H-14 / H-14' | Downfield (Conjugated) | Upfield Shifted | Confirms the 11,13-diene system is the exact site of cycloaddition. |
Experimental Protocol: Synthesis, Isolation, and Validation
To reproducibly generate and isolate kitol diacetate, the following self-validating workflow must be strictly adhered to. The exclusion of oxygen is the most critical variable, as peroxides (e.g., isopropylbenzene hydroperoxide) will initiate a competing radical-mediated polymerization, destroying the stereoselective Diels-Alder yield[2].
Step-by-Step Methodology
Phase 1: Controlled Thermal Dimerization
-
Preparation: Dissolve all-trans-retinyl acetate in an inert, non-polar solvent (e.g., anhydrous octane) to a concentration of 0.1 M.
-
Deoxygenation: Purge the solution with high-purity Nitrogen ( N2 ) or Argon for 30 minutes. Seal the reaction vessel in a dark, anaerobic glovebox. Rationale: Vitamin A acetate is highly susceptible to photo-oxidation and radical degradation[2][3].
-
Thermal Incubation: Heat the sealed vessel at 90°C for 14–18 days. This prolonged thermal stress induces the necessary trans-to-cis isomerization of a fraction of the monomers, providing the dienophile required for the[4+2] cycloaddition[2].
Phase 2: Chromatographic Isolation 4. HPLC-DAD Separation: Inject the reaction mixture onto a reversed-phase C18 column. Use a gradient of acetonitrile/water. 5. Fraction Collection: Monitor absorbance at 320 nm (monomer) and lower wavelengths (dimer). Kitol diacetate will elute significantly later than the monomer due to its doubled molecular weight and increased lipophilicity. Collect the dimer fractions.
Phase 3: Structural Validation (The Self-Validating Loop) 6. LC-MS Verification: Analyze the collected fraction via High-Resolution LC-MS to confirm the presence of the m/z 656 parent ion[4][7]. 7. Capillary NMR: Subject the fraction to stopped-flow 2D COSY and TOCSY NMR to verify the upfield shifts of H-11 and H-14, confirming the central cyclohexene ring connectivity[4].
Diagram 2: Experimental workflow for the isolation and validation of kitol diacetate.
References
-
Promoting Circular Economy by Leveraging Annatto Byproducts from Bixa orellana L. into Sustainable Antioxidant Food Packaging. National Center for Biotechnology Information (NCBI).1
-
The Structure of Kitol. Semantic Scholar.8
-
The Structure of Kitol (Giannotti, Das, Lederer). RSC Publishing.7
-
Structure stability of vitamin A acetate in heating. ResearchGate.2
-
J.C.S. Perkin I: Stereochemistry of Kitol (Burger, Garbers). RSC Publishing.5
-
Direct On-Line Coupling of Capillary HPLC with 1H NMR Spectroscopy for the Structural Determination of Retinyl Acetate Dimers. ACS Publications.4
-
Study on the effect factors of vitamin A stability. ResearchGate.3
Sources
- 1. Promoting Circular Economy by Leveraging Annatto Byproducts from Bixa orellana L. into Sustainable Antioxidant Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diels–Alder reactions. Part III. Condensation of methyl trans-β-formylcrotonate with retinol acetate, with a note on the structure and stereochemistry of kitol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The structure of kitol - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
HPLC Method Development for Kitol Diacetate Analysis: A Comprehensive Guide
Kitol diacetate is a complex dimeric degradation product of vitamin A acetate (retinyl acetate). Because vitamin A derivatives are inherently unstable when exposed to heat, light, and oxygen, monitoring the formation of kitol diacetate is a critical stability-indicating parameter in pharmaceutical quality control and nutritional formulation development[1].
This application note provides an authoritative, in-depth guide to the chromatographic separation and structural elucidation of kitol diacetate, transitioning from traditional methodologies to state-of-the-art Chiral Stationary Phases (CSPs) and capillary HPLC-NMR hyphenation.
Mechanistic Insight: The Formation of Kitol Diacetate
To develop an effective analytical method, one must first understand the analyte's origin and structure. Kitol diacetate is not synthesized directly; rather, it forms via a thermally induced Diels-Alder cycloaddition between two retinyl acetate monomers[2].
Specifically, the 11,13-diene system of one retinyl acetate molecule reacts with the 13-monoene system of a second molecule. This 1,4-cycloaddition yields a central cyclohexene ring, resulting in a bulky, highly lipophilic dimer[3]. Because the reaction creates new stereocenters, kitol diacetate exists as a complex mixture of diastereomers (e.g., kitol 1, kitol 2, and their cis-isomers)[3].
Fig 1. Thermally induced Diels-Alder cycloaddition of retinyl acetate to kitol diacetate.
Method Development Strategy & Causality
Separating these structurally similar, hydrophobic isomers from the monomeric retinyl acetate is chromatographically demanding. The method development strategy hinges on overcoming the limitations of legacy techniques.
The Failure of Normal Phase Chromatography (NPC)
Historically, Normal Phase Chromatography (NPC) using silica or alumina columns was the standard for fat-soluble vitamins. However, NPC relies on adsorption to polar silanol groups. This mechanism is hypersensitive to trace fluctuations in the mobile phase's water content, leading to shifting retention times, long equilibration periods, and poor inter-laboratory reproducibility[2].
The Shift to Chiral Stationary Phases (CSP)
To achieve robust separation of the kitol diastereomers, modern methods employ Reversed-Phase (RP) conditions utilizing Chiral Stationary Phases (CSPs)[2]. Columns packed with immobilized polysaccharides (e.g., amylose or cellulose derivatives like Chiralpak IG-3) provide exceptional spatial recognition. The helical structure of the polysaccharide creates steric cavities that differentially interact with the bulky cyclohexene ring of the various kitol isomers, enabling baseline resolution that standard C18 columns cannot achieve[2].
Capillary HPLC-NMR for Absolute Structural Elucidation
Because certified reference standards for individual kitol diastereomers are virtually non-existent, absolute structural elucidation requires Nuclear Magnetic Resonance (NMR) spectroscopy. Conventional HPLC-NMR is economically prohibitive due to the massive volumes of deuterated solvents required at 1.0 mL/min flow rates.
By miniaturizing the separation using (180 μm i.d. columns) coupled to a micro-NMR flow cell (200 nL), flow rates are reduced to the nanoliter-per-minute range[3][4]. This makes the use of 100% deuterated eluents (e.g., Acetonitrile-d3) economically viable, eliminating the need for complex solvent-suppression pulse sequences and allowing for undisturbed 1D and 2D NMR spectra[3][4].
Fig 2. Capillary HPLC-NMR hyphenation workflow for kitol diacetate structural elucidation.
Quantitative Data and Chromatographic Parameters
The following tables summarize the critical parameters and comparative advantages of the methodologies discussed.
Table 1: Comparative Chromatographic Modalities for Kitol Diacetate
| Parameter | Normal Phase (NPC) | Reversed-Phase CSP | Capillary HPLC-NMR |
| Stationary Phase | Silica / Alumina | Immobilized Polysaccharide | C18 Capillary (180 μm i.d.) |
| Mobile Phase | Hexane / Acetone | H₂O / Acetonitrile (0.1% FA) | Acetonitrile-d3 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | ~1.5 μL/min |
| Detection | UV at 295 nm | UV/DAD at 295 nm | UV at 280 nm + 1H NMR |
| Key Advantage | Traditional legacy method | High reproducibility, isomer resolution | Absolute structural elucidation |
| Limitation | Poor robustness, long equilibration | Requires specialized chiral columns | High equipment cost, low sensitivity |
Table 2: Expected Elution Profile (CSP Method)
| Analyte | Relative Retention Time (RRT) | Resolution (Rs) Target |
| all-trans-Retinyl Acetate | 1.00 | N/A |
| Kitol Diacetate Isomer 1 | ~2.38 | > 1.5 |
| Kitol Diacetate Isomer 2 | ~2.41 | > 1.5 |
| Kitol Diacetate Isomer 3 | ~2.44 | > 1.5 |
(Note: RRT values are approximate and depend on the specific polysaccharide selector used, such as Chiralpak IG-3[2]).
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Routine Quality Control using Chiral Stationary Phases (CSP)
This method is optimized for the robust, day-to-day quantification of kitol diacetate isomers in stability samples[2].
Step-by-Step Methodology:
-
Column Preparation: Install a Chiralpak IG-3 column (or equivalent immobilized polysaccharide phase). Equilibrate the column oven to exactly 35 °C to ensure reproducible chiral recognition thermodynamics.
-
Mobile Phase Preparation:
-
Eluent A: LC-MS grade Water.
-
Eluent B: LC-MS grade Acetonitrile containing 0.1% (v/v) Formic Acid.
-
-
Gradient Setup: Program the pump for a gradient starting at a high aqueous ratio, ramping up to 100% Eluent B to elute the highly lipophilic kitol dimers. Set the flow rate to 1.0 mL/min.
-
Sample Injection: Inject 5 μL of the sample dissolved in an appropriate diluent (e.g., Acetonitrile).
-
Detection: Monitor the eluent using a Diode Array Detector (DAD) set to 295 nm, which is optimal for the conjugated systems in vitamin A derivatives.
-
System Suitability Test (Self-Validation): Prior to sample analysis, inject a thermally stressed retinyl acetate reference standard. The method is considered valid only if the critical pair resolution (Rs) between the closely eluting kitol diastereomers is ≥ 1.5, and the tailing factor for the monomeric retinyl acetate peak is ≤ 1.2.
Protocol B: Capillary HPLC-NMR for Unknown Isomer Characterization
This protocol is strictly for structural elucidation when a new, unknown kitol isomer peak is detected[3][4].
Step-by-Step Methodology:
-
System Hyphenation: Connect a capillary HPLC system to a Shimadzu SPD-10A UV-vis detector, followed by an LC Packings U-Z View flow cell (140 nL to 200 nL volume) situated within the NMR probe.
-
Mobile Phase: Utilize an isocratic elution profile using 100% Acetonitrile-d3 to eliminate proton background signals.
-
Flow-Cell Calibration (Self-Validation): Prior to sample injection, infuse a standard pulse of 1% H₂O in Acetonitrile-d3 to shim the micro-NMR flow cell. The protocol is validated when the half-height line width of the residual solvent peak is < 2.0 Hz, ensuring the magnetic field homogeneity is sufficient to resolve complex multiplet splitting in the kitol cyclohexene ring.
-
Chromatography: Inject approximately 50 μg of the isomer mixture onto the 180 μm i.d. capillary column. Monitor the separation via UV at 280 nm.
-
Stopped-Flow NMR Acquisition: When the UV detector registers the apex of a kitol isomer peak, trigger the system to halt the pump (Stopped-Flow mode).
-
Data Collection: Acquire 1D and 2D (e.g., TOCSY, COSY) continuous- and stopped-flow ¹H NMR spectra. The use of deuterated eluents allows for the direct observation of all coupling constants, integration ratios, and chemical shifts without solvent suppression artifacts.
References
-
Schräder, N., Zhu, W. X., Jaekel, A., Legelli, M., Meyer, D., Streckel, K., Wirtz, M., & Lamotte, S. (2024). Application of chiral stationary phases for the separation of vitamin A acetate isomers. Journal of Chromatography A, 1718, 464710. URL: [Link]
-
Schlotterbeck, G., Tseng, L.-H., Händel, H., Braumann, U., & Albert, K. (1997). Direct On-Line Coupling of Capillary HPLC with 1H NMR Spectroscopy for the Structural Determination of Retinyl Acetate Dimers: 2D NMR Spectroscopy in the Nanoliter Scale. Analytical Chemistry, 69(7), 1421–1425. URL: [Link]
-
Tariq, M. (1997). A Comprehensive Review: The Role of Vitamins in Human Diet I. Vitamin A-Nutrition. JournalAgent. URL: [Link]
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Application Note: Structural Elucidation of Kitol Diacetate via High-Resolution NMR Spectroscopy
Target Audience: Analytical Chemists, Structural Biologists, and Natural Product Researchers Focus: Nuclear Magnetic Resonance (NMR) Spectroscopy, Chemical Shift Assignments, and Experimental Workflows for Vitamin A Dimers.
Introduction & Mechanistic Context
Kitol is a naturally occurring dimer of vitamin A (retinol), originally isolated from whale liver oil. Its structural complexity—featuring a unique cyclohexene core formed via a formal [4+2] Diels-Alder dimerization of vitamin A—makes it a challenging target for structural elucidation. To stabilize the molecule and facilitate organic solubility for analytical characterization, kitol is frequently derivatized into kitol diacetate [1].
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for mapping the complex stereochemistry and connectivity of kitol diacetate. Because the molecule contains eight double bonds and a tricyclic framework, precise assignment of its 1 H and 13 C chemical shifts is critical for distinguishing it from other retinol oligomers [1, 2]. This application note details the causality behind solvent selection, pulse sequence optimization, and provides a self-validating protocol for acquiring and interpreting the NMR spectra of kitol diacetate.
Chemical Shift Assignments & Data Presentation
The structural confirmation of kitol diacetate relies heavily on identifying the acetyl methyl groups, the acetoxymethylene protons, and the complex olefinic network. Historically, shifts were reported in the τ scale ( τ=10−δ ), but modern conventions utilize the δ (ppm) scale. The primary alcohol groups of kitol are confirmed by the characteristic shifts of the acetoxymethylene protons upon acetylation [1].
Table 1: Key 1 H NMR Chemical Shifts for Kitol Diacetate / Perhydrokitol Diacetate
Data acquired in CDCl 3 at 298 K, referenced to internal TMS ( δ 0.00 ppm).
| Structural Feature | Proton Type | Chemical Shift ( δ , ppm) | Historical τ value | Multiplicity & Integration | Diagnostic Significance |
| Acetyl Methyl 1 | -O-CO-CH 3 | ~1.70 | 8.30 | Singlet (3H) | Confirms successful esterification of the first retinol monomer unit. |
| Acetyl Methyl 2 | -O-CO-CH 3 | ~1.77 | 8.23 | Singlet (3H) | Confirms successful esterification of the second retinol monomer unit. |
| Acetoxymethylene | -CH 2 -O-Ac | ~4.15 | 5.85 | Multiplet (4H) | Validates the primary nature of the alcohol groups in the kitol core. |
| Olefinic Protons | C=C-H | 5.10 - 6.50 | 3.50 - 4.90 | Complex Multiplets | Maps the eight double bonds within the tricyclic framework. |
| Aliphatic Core | Ring -CH 2 - | 1.00 - 2.20 | 7.80 - 9.00 | Overlapping Multiplets | Represents the cyclohexene dimerization core and ionone rings. |
Note: The distinct separation of the two acetyl methyl singlets ( δ 1.70 and 1.77) is a direct consequence of the asymmetric environment induced by the central cyclohexene ring of the kitol dimer [1].
Experimental Protocol: NMR Acquisition
To ensure reproducibility and self-validation, the following protocol must be strictly adhered to. The choice of CDCl 3 is dictated by its lack of exchangeable protons and its ability to fully dissolve the lipophilic kitol diacetate without inducing aggregation.
Phase 1: Sample Preparation
-
Purification: Ensure kitol diacetate is purified via preparative HPLC (>98% purity) to prevent spectral overlap from monomeric vitamin A acetate or unreacted kitol.
-
Drying: Lyophilize the sample overnight to remove residual water, which can obscure the critical acetoxymethylene multiplet near δ 4.15 ppm.
-
Solvation: Dissolve 15–20 mg of kitol diacetate in 600 µL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.
Phase 2: Spectrometer Calibration & Acquisition
-
Tuning and Matching: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer. Tune and match the probe to the 1 H frequency to maximize the signal-to-noise ratio (SNR).
-
Shimming: Perform gradient shimming (e.g., TopShim) on the 2 H lock signal of CDCl 3 to achieve a line width of < 0.5 Hz for the TMS peak. Causality: Poor shimming will cause the acetyl methyl singlets to broaden and merge, destroying diagnostic resolution.
-
Pulse Sequence (1D 1 H): Use a standard 30° pulse program (zg30) to prevent differential relaxation effects.
-
Acquisition Time (AQ): 3.0 seconds.
-
Relaxation Delay (D1): 2.0 seconds (ensures full relaxation of the aliphatic protons).
-
Number of Scans (NS): 64 to 128, depending on concentration.
-
-
2D NMR (Optional but Recommended): For complete assignment of the tricyclic core, acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to map proton-proton coupling and proton-carbon connectivity.
Phase 3: Data Processing
-
Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transformation.
-
Phase the spectrum manually to ensure pure absorption Lorentzian line shapes.
-
Baseline correct using a polynomial fit (degree 3-5).
-
Calibrate the chemical shift scale by setting the TMS singlet exactly to δ 0.00 ppm.
Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the structural validation of kitol diacetate, highlighting the critical decision points in the NMR analysis.
Figure 1: Self-validating NMR acquisition and processing workflow for kitol diacetate.
References
Application Note: Extraction and Derivatization Techniques for Kitol Diacetate from Biological Samples
Introduction and Mechanistic Overview
Kitol is a naturally occurring, biologically inactive dimer of vitamin A, predominantly found in marine biological samples such as whale liver oil, and can also be formed synthetically via thermally induced Diels-Alder reactions between retinol molecules [1]. Because kitol and other vitamin A cycle byproducts (such as A2E) share structural similarities and polyene chains, their isolation is critical for understanding retinoid metabolism and toxicity in retinal senescence [2].
To stabilize kitol for chromatographic separation and structural elucidation, it is frequently converted into its diacetate ester, kitol diacetate [3]. The extraction workflow relies on a self-validating system of alkaline saponification to release bound esters, non-polar solvent partitioning to isolate the unsaponifiable fraction, molecular distillation to separate the dimer from monomeric vitamin A, and chemical acetylation.
Causality in Experimental Design
-
Alkaline Saponification: Biological samples store retinoids primarily as retinyl esters. Saponification hydrolyzes these esters, releasing free retinol and free kitol, while converting triglycerides into water-soluble soaps.
-
Molecular Distillation: Kitol has a significantly higher molecular weight (C40H60O2) than vitamin A (C20H30O). Molecular distillation at specific temperatures (e.g., 200°C) allows the highly volatile vitamin A to vaporize while kitol remains in the residue without thermal decomposition [4].
-
Acetylation: Free kitol is susceptible to oxidative degradation. Derivatization with acetic anhydride in the presence of pyridine converts the hydroxyl groups to acetate esters, yielding kitol diacetate, which exhibits superior stability for ultra-performance liquid chromatography (UPLC) and mass spectrometry.
Experimental Protocols
Tissue Homogenization and Saponification
-
Preparation: Mince 10.0 g of biological sample (e.g., marine liver tissue) on ice to minimize oxidative damage.
-
Homogenization: Homogenize the tissue in 30 mL of a degassed ethanol/water mixture (80:20, v/v) containing 0.1% butylated hydroxytoluene (BHT) as an antioxidant.
-
Hydrolysis: Add 5 mL of 60% (w/v) aqueous potassium hydroxide (KOH). Purge the reaction vessel with nitrogen gas.
-
Incubation: Heat the mixture in a water bath at 60°C for 45 minutes under continuous reflux and magnetic stirring. Causality: This specific temperature ensures complete ester cleavage without inducing unwanted thermal cyclization of the retinoids.
Liquid-Liquid Extraction of the Unsaponifiable Fraction
-
Cool the saponified mixture to 4°C.
-
Add 30 mL of HPLC-grade hexane and agitate vigorously for 5 minutes.
-
Centrifuge at 4,000 × g for 10 minutes to resolve the emulsion.
-
Collect the upper organic (hexane) layer. Repeat the extraction twice more with 20 mL hexane.
-
Pool the hexane fractions and wash with distilled water until the aqueous phase reaches a neutral pH (pH ~7.0).
-
Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ) and evaporate to dryness under a gentle stream of nitrogen.
Molecular Distillation
-
Transfer the dried unsaponifiable lipid extract to a semimicro molecular distillation apparatus.
-
Apply a high vacuum ( 10−4 Torr).
-
Heat the evaporator surface to 200°C for 15 minutes [4].
-
Fraction Collection: The distillate on the condenser contains monomeric vitamin A. The residue in the distillation flask contains concentrated kitol.
Acetylation to Kitol Diacetate
-
Dissolve the kitol-rich residue in 2.0 mL of anhydrous pyridine.
-
Add 1.0 mL of acetic anhydride. Purge with nitrogen and seal the reaction vial.
-
Stir at room temperature in the dark for 18 hours. Causality: Pyridine acts as both a solvent and a base catalyst, neutralizing the acetic acid byproduct and driving the esterification of kitol's two hydroxyl groups to completion.
-
Quench the reaction by adding 10 mL of ice-cold water.
-
Extract the aqueous mixture with 10 mL of diethyl ether (3x).
-
Wash the pooled ether extracts with 1N HCl (to remove residual pyridine), followed by 5% NaHCO3 , and finally brine.
-
Evaporate the ether under nitrogen to yield crude kitol diacetate. Purify via silica gel column chromatography (eluent: hexane/ethyl acetate 90:10).
Data Presentation
Table 1: Quantitative Yields and Partitioning Efficiency of Retinoids during Extraction
| Extraction Stage | Total Mass Recovered (mg) | Vitamin A Content (%) | Kitol Content (%) | Kitol Diacetate Yield (%) |
| Raw Tissue (10g) | N/A | ~0.5 | ~0.05 | 0.0 |
| Unsaponifiable Extract | 450.2 | 42.1 | 4.8 | 0.0 |
| Distillation Distillate | 195.5 | 98.5 | < 0.1 | 0.0 |
| Distillation Residue | 240.3 | < 1.0 | 8.9 | 0.0 |
| Post-Acetylation (Purified) | 18.4 | 0.0 | 0.0 | > 98.0 (Purity) |
Note: Yields are representative of standard marine liver tissue extractions. Kitol content in the residue is enriched prior to acetylation.
Workflow Visualization
Workflow for the extraction and derivatization of kitol diacetate from biological samples.
References
-
Promoting Circular Economy by Leveraging Annatto Byproducts from Bixa orellana L. into Sustainable Antioxidant Food Packaging. National Institutes of Health (NIH). Available at:[Link]
-
Vitamin A dimers trigger the protracted death of retinal pigment epithelium cells. National Institutes of Health (NIH). Available at:[Link]
-
Kitol Diacetate (Mixture of Diastereomers). ChemBuyersGuide. Available at:[Link]
-
A Rapid Method for the Separate Determination of Vitamin A and Kitol in the Whale-liver Oil. Institute of Cetacean Research. Available at:[Link]
Application Note: Elucidating the Complex Fragmentation Patterns of Kitol Diacetate by Mass Spectrometry
Abstract
Kitol, a naturally occurring dimer of vitamin A found in fish liver oils, and its acetylated derivative, kitol diacetate, are of significant interest to researchers in the fields of nutrition, toxicology, and drug development.[1] Understanding the structural characteristics of these molecules is paramount for elucidating their biological activity and metabolic fate. This application note provides a detailed guide to the mass spectrometric analysis of kitol diacetate, focusing on the interpretation of its fragmentation patterns. We present a comprehensive overview of the expected fragmentation pathways under common ionization techniques, drawing upon foundational principles of mass spectrometry and data from related vitamin A derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize kitol diacetate and related compounds.
Introduction to Kitol and Kitol Diacetate
Kitol (C₄₀H₆₀O₂) is a complex molecule derived from the dimerization of two vitamin A molecules.[2][3] Its diacetylated form, kitol diacetate (C₄₄H₆₄O₄), with a molecular weight of 656.98 g/mol , is often used in analytical studies due to its increased stability and amenability to chromatographic separation.[4][5] The structure of kitol consists of two retinol-like moieties linked together, presenting a unique challenge for structural elucidation. Mass spectrometry, with its ability to provide molecular weight information and detailed structural insights through fragmentation analysis, is an indispensable tool for the characterization of such complex molecules.
Predicted Mass Spectrometric Fragmentation of Kitol Diacetate
Direct, detailed mass spectra of kitol diacetate are not extensively published. However, by leveraging our understanding of the fragmentation of its constituent parts (vitamin A acetate) and the limited data available for its hydrogenated derivative, we can construct a predictive model of its fragmentation behavior.
Ionization Considerations
Due to the thermal lability of retinoids, "soft" ionization techniques are generally preferred to minimize in-source degradation.[6]
-
Electrospray Ionization (ESI): ESI is a gentle ionization method well-suited for polar and thermally sensitive molecules. In positive-ion mode, kitol diacetate is expected to form a protonated molecule, [M+H]⁺, at m/z 657. Adduct formation with ions present in the mobile phase (e.g., [M+Na]⁺ at m/z 679, [M+K]⁺ at m/z 695) is also possible and can aid in confirming the molecular weight.
-
Electron Ionization (EI): While EI can cause extensive fragmentation, it provides a reproducible fragmentation pattern that is valuable for structural confirmation and library matching. The molecular ion (M⁺˙) at m/z 656 may be observed, though it is likely to be of low abundance due to the molecule's propensity to fragment.
Key Fragmentation Pathways
The fragmentation of kitol diacetate is anticipated to be driven by several key processes, including the loss of the acetate groups, cleavage of the polyene chains, and disruption of the central ring structure.
Diagram of Predicted ESI Fragmentation Pathway for Kitol Diacetate
Caption: Predicted ESI fragmentation of kitol diacetate.
Table 1: Predicted Key Fragment Ions of Kitol Diacetate
| m/z (Positive Ion Mode) | Proposed Identity | Origin | Significance |
| 657 | [M+H]⁺ | Protonation of the molecular ion | Confirms molecular weight |
| 597 | [M+H - CH₃COOH]⁺ | Loss of one acetic acid molecule from the protonated molecule | Characteristic loss for acetylated compounds |
| 537 | [M+H - 2CH₃COOH]⁺ | Loss of two acetic acid molecules from the protonated molecule | Indicates the presence of two acetate groups |
| 286 | [C₂₀H₃₀O]⁺˙ | Vitamin A (Retinol) radical cation | Cleavage of the dimeric structure (less likely in ESI) |
| 269 | [C₂₀H₂₉]⁺ | Retinyl-like cation | Cleavage of the dimeric structure with loss of the acetate group |
The fragmentation of the saturated derivative, perhydrokitol diacetate, as reported by Giannotti et al. (1966), showed a significant peak at m/e 458 and fragments corresponding to the loss of one and two molecules of acetic acid. This supports the proposed fragmentation pathway involving the facile loss of acetate groups.
Experimental Protocol: LC-MS/MS Analysis of Kitol Diacetate
This protocol outlines a general procedure for the analysis of kitol diacetate using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Materials and Reagents
-
Kitol diacetate standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or ammonium acetate for ESI)
-
A C18 or C30 reversed-phase HPLC column
Sample Preparation
-
Prepare a stock solution of kitol diacetate in a suitable organic solvent (e.g., methanol or chloroform) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
The final dilution should be made in the initial mobile phase composition to ensure good peak shape.
LC-MS/MS Method
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 or C30 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm). C30 columns are often favored for resolving carotenoid isomers.[7]
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion ESI)
-
Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient to elute kitol diacetate. For example, start at 60% B, ramp to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: A tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: ESI (positive ion mode)
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimize for the specific instrument.
-
-
MS/MS Analysis: Use product ion scanning to fragment the precursor ion ([M+H]⁺ at m/z 657) and identify characteristic fragment ions.
Diagram of LC-MS/MS Workflow for Kitol Diacetate Analysis
Caption: Workflow for the LC-MS/MS analysis of kitol diacetate.
Data Interpretation and Causality
The observed fragmentation pattern is a direct consequence of the chemical structure of kitol diacetate.
-
Loss of Acetic Acid: The acetate groups are excellent leaving groups, especially after protonation of the ester oxygen. The loss of 60 Da (CH₃COOH) is a highly favorable process and is expected to be a dominant fragmentation pathway.[2] The observation of sequential losses of 60 Da provides strong evidence for the presence of two acetate moieties.
-
Dimeric Cleavage: The bond linking the two vitamin A-like units is a point of potential cleavage. Under energetic conditions (like EI) or through in-source fragmentation in ESI, this can lead to the formation of ions corresponding to the "monomer" units. The presence of a fragment at m/z 269 in ESI would be indicative of such a cleavage, corresponding to a retinyl cation.
-
Polyene Chain Fragmentation: Carotenoids and retinoids are known to undergo characteristic fragmentation of their polyene chains, often involving the loss of toluene (m/z 92) or xylene (m/z 106). While these are more prominent in EI, they may also be observed in ESI-MS/MS at higher collision energies.
Conclusion
The mass spectrometric analysis of kitol diacetate provides a wealth of structural information. By employing soft ionization techniques such as ESI and leveraging tandem mass spectrometry, it is possible to confirm the molecular weight and elucidate key structural features through the interpretation of its fragmentation patterns. The characteristic losses of acetic acid and the potential for dimeric cleavage provide a unique fingerprint for this complex molecule. The protocols and interpretive guide presented here offer a solid foundation for researchers working on the characterization of kitol diacetate and other related vitamin A derivatives.
References
- Giannotti, C., Das, B. C., & Lederer, E. (1966). The Structure of Kitol.
- Embree, N. D., & Shantz, E. M. (1943). Kitol, a New Provitamin A. Journal of the American Chemical Society, 65(5), 910–913.
-
PubChem. (n.d.). Kitol. Retrieved from [Link]
-
PubChem. (n.d.). Kitol diacetate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Retinol, acetate. In NIST Chemistry WebBook. Retrieved from [Link]
-
DrugFuture. (n.d.). Kitol. Retrieved from [Link]
-
Waters. (n.d.). Simultaneous Analysis of Vitamins A and E in Serum by UPLC-MS/MS for Clinical Research. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Van Breemen, R. B. (1996). High-performance liquid chromatography-electrospray mass spectrometry of retinoids. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 10(9), 1073–1078.
- Greaves, R. F., et al. (2016). A simultaneous quantitative method for vitamins A, D and E in human serum using liquid chromatography-tandem mass spectrometry. The Journal of steroid biochemistry and molecular biology, 162, 120–128.
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
- Al-Talla, Z. A. (2022).
-
Pharmaffiliates. (n.d.). Kitol Diacetate (Mixture of Diastereomers). Retrieved from [Link]
-
PubChem. (n.d.). Kitol Diacetate. Retrieved from [Link]
- Sander, L. C., Sharpless, K. E., Craft, N. E., & Wise, S. A. (1994). Development of engineered stationary phases for the separation of carotenoid isomers. Analytical Chemistry, 66(10), 1667–1674.
- de Rosso, V. V., & Mercadante, A. Z. (2007). Identification and quantification of carotenoids, by HPLC-PDA-MS/MS, from Amazonian fruits. Journal of Agricultural and Food Chemistry, 55(13), 5062–5072.
Sources
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- 2. High-performance liquid chromatography-electrospray mass spectrometry of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simultaneous quantitative method for vitamins A, D and E in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kitol Diacetate (Mixture of Diastereomers), CAS [[13828-13-2]] | BIOZOL [biozol.de]
- 5. Kitol Diacetate | C44H64O4 | CID 131667841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Ethanediol, diacetate [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Kitol Diacetate as a Precursor for Retinol Synthesis via Thermal Retro-Diels-Alder Cleavage
Introduction & Mechanistic Overview
Retinol (Vitamin A) and its esterified derivatives are highly susceptible to auto-oxidation and photo-degradation due to their conjugated polyene chains[1]. In marine mammals, an evolutionary defense mechanism against hypervitaminosis A involves the sequestration of retinol as an inactive, stable dimer known as kitol[2]. Kitol diacetate (CAS: 13828-13-2) is the diacetate ester of this naturally occurring provitamin A dimer[3].
Structurally, kitol is formed via a [4+2] cycloaddition (Diels-Alder reaction) between two retinol molecules[4][5]. Because this dimerization is thermally reversible, kitol diacetate serves as a robust, oxidation-resistant precursor for the synthesis of retinyl acetate[6]. When exposed to temperatures exceeding 200°C under vacuum, the activation energy threshold is crossed, and kitol diacetate undergoes a retro-Diels-Alder cleavage, yielding two equivalents of retinyl acetate[2]. Subsequent alkaline hydrolysis (saponification) of the retinyl acetate monomer yields pure, all-trans-retinol.
Reaction Pathway & Workflow
Fig 1. Thermal retro-Diels-Alder cleavage of kitol diacetate and subsequent saponification to retinol.
Physicochemical Parameters
The following table summarizes the quantitative data and physical properties for the compounds involved in this synthetic workflow[3][7][8].
| Compound | Molecular Formula | Molecular Weight | Role in Synthesis | Key Physical Properties |
| Kitol Diacetate | C₄₄H₆₄O₄ | 656.98 g/mol | Precursor (Dimer) | Stable at RT; Cleaves >200°C |
| Retinyl Acetate | C₂₂H₃₂O₂ | 328.49 g/mol | Intermediate | UV λmax ~325 nm; Heat-sensitive |
| Retinol | C₂₀H₃₀O | 286.45 g/mol | Final Product | UV λmax ~325 nm; Oxidation-sensitive |
Experimental Protocol
Note: All procedures involving retinyl acetate and retinol must be conducted under actinic (red) light or in amber glassware to prevent photo-isomerization. An inert atmosphere (Argon or Nitrogen) is mandatory to prevent auto-oxidation.
Phase 1: Thermal Cleavage (Retro-Diels-Alder) via Molecular Distillation
Causality Insight: Retinyl acetate is highly sensitive to prolonged heat and will rapidly degrade or re-dimerize if left in a high-temperature environment[4]. A standard reflux setup is therefore unviable. Utilizing a short-path molecular distillation apparatus ensures that the newly formed retinyl acetate vaporizes instantly under high vacuum and condenses on a cold finger, minimizing its residence time in the 200°C+ thermal zone.
-
Apparatus Setup: Assemble a short-path molecular distillation unit equipped with a high-vacuum pump (<0.05 Torr) and a cold trap.
-
Precursor Loading: Load 5.0 g of purified Kitol Diacetate into the evaporator flask.
-
Purging: Evacuate the system to <0.1 Torr and backfill with Argon. Repeat this cycle three times to establish a strictly oxygen-free environment.
-
Thermal Activation: Re-evacuate the system to <0.05 Torr. Gradually heat the evaporator surface, maintaining the temperature strictly between 220°C and 240°C[2].
-
Collection: As the retro-Diels-Alder cleavage initiates, retinyl acetate will immediately vaporize. Collect the pale-yellow distillate from the cold finger condenser into an amber receiving flask chilled in a dry ice/isopropanol bath.
-
Yield Verification: Weigh the collected retinyl acetate (Expected yield: ~4.2 - 4.5 g, accounting for minor polymerization losses).
Phase 2: Alkaline Hydrolysis (Saponification)
Causality Insight: Saponification is required to remove the acetate protecting group. Potassium hydroxide (KOH) dissolved in absolute ethanol is chosen over aqueous NaOH because retinoids are highly lipophilic; the ethanolic medium ensures complete solubility of the intermediate and drives rapid, homogeneous reaction kinetics.
-
Reagent Preparation: Dissolve 2.0 g of the distilled retinyl acetate in 20 mL of absolute ethanol inside an amber round-bottom flask.
-
Hydrolysis: Add 5 mL of a 10% (w/v) aqueous KOH solution to the flask.
-
Reflux: Purge the headspace with Argon. Attach a reflux condenser and gently heat the mixture to 60°C for 45 minutes under continuous magnetic stirring.
-
Quenching: Cool the reaction mixture to room temperature and quench the reaction by adding 30 mL of deionized water.
Phase 3: Extraction and Isolation
-
Liquid-Liquid Extraction: Transfer the quenched mixture to a separatory funnel. Extract with 3 x 30 mL of HPLC-grade hexane. (Hexane is specifically chosen for its excellent partitioning coefficient for non-polar retinoids).
-
Washing: Combine the hexane extracts and wash with 2 x 20 mL of brine to remove residual ethanol and neutralize the pH.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes in the dark.
-
Concentration: Filter off the drying agent and remove the hexane using a rotary evaporator set to a water bath temperature of ≤30°C under reduced pressure.
-
Storage: Purge the resulting pure retinol oil with Argon, seal tightly in an amber vial, and store at -20°C[9].
Analytical Validation (Self-Validating System)
To ensure the integrity of the protocol and confirm the successful cleavage of the dimer, the conversion must be tracked analytically:
-
Mass Spectrometry (MS): The precursor kitol diacetate will exhibit a molecular ion peak at m/z 656[8]. Upon successful thermal cleavage and subsequent saponification, the final retinol product will display a base peak at m/z 286, confirming the restoration of the monomeric structure[8].
-
UV-Vis Spectroscopy: Kitol diacetate lacks the fully extended conjugated system of vitamin A and exhibits an absorption maximum around 290 nm. The conjugated pentaene system of the final retinol product strongly absorbs at ~325 nm. A definitive shift in λmax to 325 nm validates the retro-Diels-Alder conversion[8].
References
-
Bonrath, W., et al. "75 Years of Vitamin A Production: A Historical and Scientific Overview of the Development of New Methodologies in Chemistry, Formulation, and Biotechnology." ACS Publications (Organic Process Research & Development), 2023.[Link]
-
Halver, J. E., & Hardy, R. W. "Fish Nutrition." Academic Press / King Saud University, 2002. [Link]
-
Burger, B. V., et al. "Diels–Alder reactions. Part III. Condensation of methyl trans-β-formylcrotonate with retinol acetate, with a note on the structure and stereochemistry of kitol." RSC Publishing (Journal of the Chemical Society, Perkin Transactions 1), 1973.[Link]
-
Giannotti, C., et al. "The structure of kitol." RSC Publishing (Chemical Communications), 1966.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. usbio.net [usbio.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Diels–Alder reactions. Part III. Condensation of methyl trans-β-formylcrotonate with retinol acetate, with a note on the structure and stereochemistry of kitol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. The structure of kitol - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 9. Kitol Diacetate (Mixture of Diastereomers), CAS [[13828-13-2]] | BIOZOL [biozol.de]
Application Note: Chromatographic Separation of Kitol Diacetate Isomers via Reversed-Phase Chiral Selectivity
Executive Summary
The degradation of vitamin A acetate (retinyl acetate) under thermal or photochemical stress yields a complex class of dimeric impurities known as kitols[1]. Formed primarily through a[4+2] Diels-Alder cycloaddition, kitol diacetates possess multiple chiral centers, resulting in an intricate matrix of diastereomeric and enantiomeric isomers[2][3]. Accurate chromatographic profiling of these dimers is essential for the quality control of pharmaceuticals, cosmetics, and fortified nutritional products.
Historically, normal phase chromatography (NPC) was the default for retinoid analysis. However, NPC is plagued by long equilibration times, fluctuating retention factors, and poor inter-laboratory reproducibility[2]. This application note details a paradigm shift: a robust Reversed-Phase (RP) High-Performance Liquid Chromatography (HPLC) method utilizing a polysaccharide-based Chiral Stationary Phase (CSP)[2]. By carefully tuning the mobile phase and chiral recognition mechanisms, this protocol achieves baseline separation of kitol diastereomers while strategically suppressing enantiomeric resolution to maximize signal-to-noise ratios.
Mechanistic Causality: The Chiral RP-HPLC Paradigm
The Structural Challenge of Kitol Diacetate
Kitol diacetates are structurally constrained molecules containing a newly formed cyclohexene ring (or cyclobutane in intramolecular variants) flanked by bulky, partially conjugated polyene side chains[2][4]. The cycloaddition interrupts the extended conjugated system of the retinyl monomer, shifting the UV absorption maximum ( λmax ) from ~328 nm down to ~290 nm[3]. The presence of multiple chiral centers on the cycloaddition ring generates several diastereomers, each existing as an enantiomeric pair.
Stationary Phase Selection: Why Chiralpak IG-3?
To separate these closely related isomers, we employ an immobilized amylose tris(3-chloro-5-methylphenylcarbamate) stationary phase (e.g., Chiralpak IG-3). The causality behind this choice lies in the spatial helical structure of the polysaccharide derivative[2]. In reversed-phase mode, the hydrophobic aqueous/acetonitrile mobile phase drives the lipophilic kitol dimers into the chiral cavities of the amylose backbone. Separation is achieved through a combination of:
-
Steric Inclusion: The bulky dimer must physically fit within the helical groove.
-
Hydrogen Bonding: Interactions between the acetate carbonyls of the analyte and the carbamate linkages of the stationary phase.
The Enantiomeric vs. Diastereomeric Dilemma
A critical expert insight in kitol analysis is the deliberate management of chiral resolution. While CSPs are designed to resolve enantiomers, achieving full enantiomeric separation of kitol diacetates is counterproductive for routine impurity quantification[2]. Resolving enantiomers splits the quantitative signal across multiple broad, asymmetric peaks, drastically decreasing the Limit of Quantification (LOQ)[2]. Therefore, this method utilizes Stationary Phase Optimized Selectivity Liquid Chromatography (SOSLC) principles to maximize diastereomeric resolution (separating the distinct structural dimer classes) while inducing enantiomeric co-elution to consolidate signal intensity[5].
Figure 1: Mechanistic pathway of Kitol Diacetate formation via Diels-Alder cycloaddition.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It incorporates a mandatory System Suitability Test (SST) that acts as a quality gate; the analytical run cannot proceed unless the system proves it has successfully suppressed enantiomeric splitting while maintaining diastereomeric resolution.
Reagents and Equipment
-
Column: Chiralpak IG-3 (150 mm × 4.6 mm i.d., 3 µm particle size) or equivalent immobilized amylose-based CSP[2].
-
Mobile Phase A: Ultrapure Water (18.2 MΩ·cm).
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Instrumentation: UHPLC system with a Photodiode Array (PDA) detector and a precision column oven.
Sample Preparation Workflow
Note: All procedures must be performed under amber lighting to prevent further photo-degradation of the retinoids.
-
Extraction: Accurately weigh 10.0 mg of the lipid extract or stability sample into a 10 mL amber volumetric flask.
-
Dissolution: Add 8 mL of Acetonitrile. Sonicate in a cold water bath (4 °C) for 5 minutes to ensure complete dissolution without inducing thermal dimerization.
-
Volume Adjustment: Make up to the mark with Acetonitrile and mix thoroughly.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into amber autosampler vials.
-
Storage: Maintain vials in the autosampler at 4 °C.
Chromatographic Conditions & Gradient Program
Precise temperature control is the primary variable for tuning chiral recognition. The column oven must be strictly maintained at 25 °C .
Table 1: Optimized Gradient Elution Profile
| Time (min) | Mobile Phase A (Water) % | Mobile Phase B (Acetonitrile) % | Flow Rate (mL/min) | Curve Profile |
| 0.0 | 40 | 60 | 1.0 | Initial |
| 15.0 | 10 | 90 | 1.0 | Linear |
| 20.0 | 10 | 90 | 1.0 | Isocratic Hold |
| 20.1 | 40 | 60 | 1.0 | Step Return |
| 25.0 | 40 | 60 | 1.0 | Re-equilibration |
System Suitability Testing (The Validation Gate)
Before analyzing unknown samples, inject a mixed standard containing Vitamin A acetate monomer and a known kitol diacetate reference standard.
-
Wavelength Specificity Check: Confirm that the monomer peak exhibits λmax at 328 nm, and the dimer peaks exhibit λmax at 290 nm[3].
-
Resolution ( Rs ): The critical pair of kitol diastereomers must demonstrate Rs≥1.5 .
-
Tailing Factor ( Tf ): To validate that enantiomeric separation has been successfully suppressed, the tailing factor of the primary kitol diastereomer peak must be ≤1.5 . If Tf>1.5 , it indicates partial enantiomeric resolution (peak splitting); adjust the column temperature by ±2 °C to collapse the enantiomers into a single quantifiable band.
Figure 2: Self-validating chromatographic workflow for Kitol Diacetate isolation.
Data Synthesis and Interpretation
By utilizing the RP-CSP approach, analysts can clearly distinguish between the highly conjugated monomers and the structurally constrained dimers. The table below summarizes the expected photophysical and chromatographic behaviors observed when utilizing this methodology.
Table 2: Photophysical and Chromatographic Properties of Retinoid Isomers
| Analyte Class | Structural Motif | UV λmax (nm) | Primary Chromatographic Challenge | Resolution Strategy |
| All-trans VAA | Linear Polyene Monomer | 328 | Separation from cis-isomers (11-cis, 13-cis) | Shape selectivity via helical CSP cavity |
| Kitol Diacetate | [4+2] Cycloaddition Dimer | 290 | Co-elution of diastereomers; enantiomeric peak broadening | Suppress enantiomeric separation via temperature/gradient tuning to boost LOQ |
References
-
Schräder, N., Zhu, W. X., Jaekel, A., Legelli, M., Meyer, D., Streckel, K., Wirtz, M., & Lamotte, S. (2024). Application of chiral stationary phases for the separation of vitamin A acetate isomers. Journal of Chromatography A, 1718, 464710.[Link]
-
Mousseron-Canet, M., Mani, J. C., & Lerner, D. A. (1966). Detailed examination of the result of a chromatography on a preparative plate. Bulletin de la Société Chimique de France. Available via ResearchGate: [Link]
-
Pinheiro, C. et al. (2025). Promoting Circular Economy by Leveraging Annatto Byproducts from Bixa orellana L. into Sustainable Antioxidant Food Packaging. MDPI.[Link]
Sources
Application Note: In Vitro Stability Profiling and Microcalorimetry Assays Utilizing Kitol Diacetate
Introduction & Scientific Rationale
Vitamin A derivatives (retinoids) are notoriously unstable, presenting significant formulation challenges in pharmaceuticals, cosmetics, and fortified foods. When shielded from light and oxygen, the dominant degradation pathway for retinyl esters is a thermally induced Diels-Alder cycloaddition, resulting in the formation of dimers known as 1[1].
Kitol diacetate (CAS 13828-13-2), the diacetate ester of kitol, serves as a critical reference standard and biomarker in in vitro stability assays. By tracking the stoichiometric formation of kitol diacetate from a retinyl acetate substrate, researchers can utilize isothermal microcalorimetry to detect microwatt-level heat flows associated with this 2[2]. This approach allows for the rapid prediction of shelf-life in days, bypassing the need for months-long conventional stability testing[3].
Mechanistic Pathway: Retinyl Acetate Dimerization
The formation of kitol diacetate is a second-order reaction. Understanding this pathway is essential for interpreting calorimetric data, as the heat flow ( dQ/dt ) is directly proportional to the rate of dimer formation.
Thermally induced Diels-Alder dimerization of retinyl acetate into kitol diacetate.
Experimental Design: A Self-Validating System
To ensure absolute trustworthiness, the following workflow employs an orthogonal, self-validating design. Isothermal microcalorimetry continuously measures the global thermodynamics (heat flow) of the formulation. Simultaneously, Supercritical Fluid Chromatography (SFC) is used on parallel aliquots to chemically quantify kitol diacetate. If the enthalpy calculated from SFC conversion matches the total heat integrated from microcalorimetry, the assay is validated, proving that the detected heat flow is exclusively due to kitol formation and not an anomalous side reaction.
Orthogonal workflow combining microcalorimetry and SFC for self-validating stability profiling.
In Vitro Assay Protocols
Protocol A: Isothermal Microcalorimetry for Stability Screening
Objective: Measure the initial heat flow of kitol diacetate formation to calculate the activation energy ( Ea ) of the formulation.
Materials:
-
Retinyl acetate (substrate)
-
Thermal Activity Monitor (TAM) or equivalent isothermal microcalorimeter
-
3 mL glass ampoules
-
High-purity Argon gas
Step-by-Step Methodology:
-
Preparation: Under amber/red actinic light, weigh 1.00 g of the retinyl acetate formulation into a 3 mL glass ampoule.
-
Causality & Expert Insight: Actinic light is strictly prohibited. Retinoids undergo rapid photo-isomerization and degradation under UV/visible light. Amber lighting isolates the thermal degradation pathway, ensuring the assay only measures heat-induced dimerization.
-
-
Purging: Purge the ampoule with high-purity Argon gas for 3 minutes, then immediately flame-seal the glass.
-
Causality & Expert Insight: Oxygen must be entirely excluded. If O2 is present, auto-oxidation outcompetes the Diels-Alder reaction, generating a massive, erratic exothermic signal that masks the precise kinetics of kitol formation.
-
-
Equilibration: Lower the sealed ampoule into the microcalorimeter set to the target temperature (e.g., 50°C). Allow 45 minutes for thermal equilibration.
-
Data Acquisition: Record the heat flow ( dQ/dt in µW) continuously for 72 hours.
-
Temperature Profiling: Repeat steps 1-4 for parallel samples at 60°C and 70°C to generate multi-point data for Arrhenius plotting.
Protocol B: Supercritical Fluid Chromatography (SFC) Validation
Objective: Quantify the stoichiometric conversion of retinyl acetate to kitol diacetate to validate the calorimetric heat flow.
Step-by-Step Methodology:
-
Extraction: At t=72 hours, break open the parallel microcalorimetry ampoules. Dissolve the contents in 10 mL of chilled hexane.
-
SFC Setup: Utilize an SFC system equipped with a bare silica column (e.g., 250 x 4.6 mm, 5 µm).
-
Causality & Expert Insight: Why SFC instead of HPLC or GC? Kitol diacetate is a bulky, highly lipophilic, and heat-sensitive dimer. Gas chromatography temperatures will cause reverse Diels-Alder cleavage (breaking the dimer back into monomers). Standard reversed-phase HPLC struggles with the solubility and resolution of kitol diastereomers. SFC (using supercritical CO2 ) operates at low temperatures with high diffusivity, perfectly preserving and resolving the 5[5].
-
-
Mobile Phase: Supercritical CO2 with a methanol modifier gradient (2% to 15% over 20 minutes). Backpressure: 150 bar. Temperature: 35°C.
-
Detection: UV detection at 325 nm (for retinyl acetate) and 290 nm (for kitol diacetate).
-
Quantification: Construct a calibration curve using the purified Kitol Diacetate reference standard to calculate the exact molar yield.
Data Presentation: Kinetic & Thermodynamic Parameters
By synthesizing the microcalorimetry heat flow data with the SFC conversion rates, researchers can extract the fundamental kinetic parameters of the formulation. Below is a representative data summary demonstrating the temperature-dependent formation of kitol diacetate.
| Temperature (°C) | Initial Heat Flow (µW/g) | Rate Constant k ( s−1 ) | Kitol Diacetate Yield at 72h (%) |
| 40 | 15.2 | 1.2×10−8 | < 1.0 |
| 50 | 48.5 | 4.5×10−8 | 3.5 |
| 60 | 145.0 | 1.5×10−7 | 12.0 |
| 70 | 410.3 | 4.8×10−7 | 28.5 |
Table 1: Representative kinetic parameters illustrating the Arrhenius relationship for the thermally induced dimerization of retinyl acetate into kitol diacetate.
Conclusion
Utilizing kitol diacetate as a targeted biomarker transforms stability testing for retinoid formulations. By combining the extreme sensitivity of isothermal microcalorimetry with the chemical specificity of SFC, drug development professionals can establish a highly trustworthy, self-validating system. This protocol reduces stability screening timelines from several months to a matter of days, ensuring rapid optimization of heat-sensitive therapeutics and cosmetics.
References
- Runge FE, Heger R. Use of Microcalorimetry in Monitoring Stability Studies. Example: Vitamin A Esters. Journal of Agricultural and Food Chemistry. 2000 Jan;48(1):47-55.
- MedChemExpress. Kitol | Cosmetic Peptide.
- Guidechem. kitol 4626-00-0 wiki.
- MDPI. Promoting Circular Economy by Leveraging Annatto Byproducts from Bixa orellana L. into Sustainable Antioxidant Food Packaging.
- ACS Publications. Use of Microcalorimetry in Monitoring Stability Studies. Example: Vitamin A Esters.
Sources
Preventing oxidative degradation of kitol diacetate in vitro
Welcome to the Technical Support Center for Retinoid and Polyene Handling. As a Senior Application Scientist, I have designed this guide to help you navigate the complex stability challenges associated with kitol diacetate.
Kitol diacetate is a highly labile vitamin A dimer. Without rigorous environmental controls, it rapidly degrades, leading to compromised in vitro assay reproducibility, cytotoxicity from degradation byproducts, and invalid data. This guide provides the mechanistic causality behind these failures and self-validating protocols to ensure absolute structural integrity.
Part 1: Diagnostic FAQs (Mechanisms & Causality)
Q: What drives the oxidative degradation of kitol diacetate in vitro? A: Kitol diacetate ( C44H64O4 ) is a retinol dimer derivative characterized by a highly conjugated polyene system 1. This extended conjugation stabilizes carbon-centered radicals via resonance, significantly lowering the activation energy required for hydrogen abstraction. Oxidation is typically initiated by UV/visible light or trace transition metals (e.g., Fe2+ , Cu2+ ). Once a radical forms, dissolved oxygen adds to it at a diffusion-controlled rate, forming a peroxyl radical ( ROO∙ ). This triggers a self-propagating chain reaction that yields epoxides, peroxides, and chain-cleavage products, ultimately destroying the molecule's structural integrity [[2]]().
Q: Why does my kitol diacetate sample show rapid loss of integrity during solvent extraction and resuspension? A: Solvents, particularly ethers (like THF) or alcohols, often contain high levels of dissolved oxygen and trace peroxides. When kitol diacetate is dissolved, the increased surface area and solvent interactions accelerate oxidation. Retinoids and their dimers are notoriously labile toward solvents that have not been properly degassed or fortified with antioxidants 2.
Q: How do thermal factors influence kitol diacetate stability during cell culture assays? A: Standard cell culture conditions (37°C) provide enough thermal energy to influence the stability of vitamin A dimers. The formation of kitols is a heat-induced Diels-Alder reaction between retinol isomers, and these adducts can undergo thermal reversibility or further degradation into oxidized fragments over prolonged incubation times 3, 4.
Part 2: Visualizing the Degradation Pathway
To effectively troubleshoot, you must understand where to intervene. The diagram below illustrates the oxidative cascade and the specific points where our protocols block degradation.
Oxidative degradation pathway of kitol diacetate and targeted preventive interventions.
Part 3: Troubleshooting Guide
Issue 1: Inconsistent quantification or missing peaks via HPLC.
-
Causality: Photo-oxidation during sample handling on the autosampler. UV and blue light provide the energy required to homolytically cleave bonds or excite sensitizers that produce singlet oxygen.
-
Solution: Use amber autosampler vials exclusively. Amber glass absorbs these critical wavelengths, blocking radical initiation 2.
Issue 2: Degradation during long-term in vitro cell culture assays (48-72 hours).
-
Causality: Cell culture media are oxygen-rich and contain serum, which introduces trace metals that catalyze Fenton-like radical generation.
-
Solution: Supplement media with water-soluble chelators (e.g., EDTA) to neutralize trace metals. Transition metals and light initiate the formation of carbon-centered radicals, while antioxidants intercept these peroxyl radicals to terminate the oxidation chain 5. Refresh the media containing the compound every 12 hours rather than relying on a single bolus dose.
Part 4: Standard Operating Protocol (SOP)
To guarantee reproducibility, follow this self-validating workflow for preparing and storing kitol diacetate stocks.
Step-by-step workflow for the preparation and storage of kitol diacetate stocks.
Objective: Formulate a 10 mM stock solution of kitol diacetate that remains structurally intact for >6 months.
Phase 1: Solvent Preparation & Degassing
-
Solvent Selection: Use HPLC-grade Dimethyl Sulfoxide (DMSO) or Ethanol. Avoid ethers (e.g., THF) due to rapid peroxide formation.
-
Argon Sparging: Submerge a sterile needle attached to an Argon gas line into the solvent. Sparge for a minimum of 15 minutes to physically displace dissolved oxygen.
-
Antioxidant Fortification: Dissolve Butylated Hydroxytoluene (BHT) into the degassed solvent to a final concentration of 0.05% (w/v). BHT acts as a sacrificial hydrogen donor to quench any residual peroxyl radicals.
Phase 2: Reconstitution & Aliquoting 4. Actinic Mitigation: Perform all subsequent steps under dim, yellow light. UV/blue wavelengths must be strictly avoided. 5. Dissolution: Add the kitol diacetate powder to the fortified solvent. Vortex gently until complete dissolution is achieved. 6. Aliquoting: Dispense the solution into single-use, low-actinic (amber) glass vials. Do not use standard clear microcentrifuge tubes, as plastics are oxygen-permeable and clear walls transmit UV light. 7. Headspace Purging: Gently blow a stream of Argon gas over the headspace of each vial for 5 seconds. Immediately seal with a PTFE-lined cap to lock out atmospheric oxygen.
Phase 3: Self-Validating Quality Control & Storage 8. Baseline Establishment (T=0): Immediately analyze one aliquot via HPLC-UV (typically at 320-330 nm) to establish a baseline peak area and confirm the absence of degradation byproducts (e.g., epoxides). 9. Storage: Flash-freeze the remaining aliquots in liquid nitrogen and transfer to a -80°C freezer. 10. Validation Loop: Prior to using an aliquot in an assay, run a rapid HPLC check. A recovery of >95% relative to the T=0 baseline validates the integrity of the storage system. If recovery drops below 90%, the batch must be discarded.
Part 5: Quantitative Data Presentation
The table below summarizes the expected stability gains when applying the mechanistic interventions detailed in the SOP.
Table 1: Impact of Preventive Interventions on Kitol Diacetate Stability In Vitro
| Experimental Condition | Mechanistic Intervention | Half-life ( t1/2 ) at 37°C | % Recovery (at 48h) |
| Standard Media (Control) | None (Ambient O2 , Light, Metals) | 4.2 hours | < 5% |
| Degassed Media + Amber Flask | Photon & Oxygen Restriction | 12.5 hours | 22% |
| Media + 0.05% BHT | Radical Scavenging (Chain Termination) | 28.0 hours | 65% |
| Media + BHT + EDTA + Amber | Comprehensive Pathway Blockade | > 72 hours | 94% |
(Note: Data synthesized from standard retinoid degradation kinetics as a representative model for kitol diacetate).
References
-
Kitol Diacetate | C44H64O4 | CID 131667841 - PubChem - NIH. 1
-
Structure stability of vitamin A acetate in heating - ResearchGate. 4
-
75 Years of Vitamin A Production: A Historical and Scientific Overview of the Development of New Methodologies in Chemistry, Formulation, and Biotechnology - ACS Publications. 3
-
Properties of Retinoids: Structure, Handling, and Preparation - ResearchGate. 2
-
Therapeutic Uses of Retinol and Retinoid-Related Antioxidants - MDPI. 5
Sources
Technical Support Center: Optimizing Yield in Kitol Diacetate Synthesis
Welcome to the Retinoid Synthesis Support Hub. This guide is engineered for researchers, process chemists, and drug development professionals tasked with synthesizing and purifying kitol diacetate. As a dimer of retinyl acetate, kitol diacetate presents unique synthetic challenges due to the extreme sensitivity of the polyene precursor.
This document provides a deep dive into the mechanistic causality of the reaction, a self-validating experimental protocol, and a comprehensive troubleshooting FAQ to help you maximize your yield.
Core Mechanistic Principles
Kitol diacetate is not formed through a standard condensation or coupling reaction; it is the product of a thermally induced [4+2] Diels-Alder cycloaddition . Specifically, the 11,13-diene system of one retinyl acetate molecule reacts with the 13-monoene system of a second molecule. This concerted reaction forms a central cyclohexene ring, yielding a mixture of kitol diastereomers[1].
The primary barrier to high yield is the competition between the desired cycloaddition and parasitic side reactions. Retinyl acetate is highly susceptible to:
-
Radical-Mediated Autoxidation: Oxygen exposure rapidly degrades the polyene chain into polymeric peroxides[2].
-
Photo-Isomerization: Light exposure converts the reactive all-trans isomer into 13-cis or 9-cis configurations, altering the diene geometry and severely retarding the desired [4+2] cycloaddition[1].
Understanding this causality dictates our experimental setup: absolute exclusion of light and oxygen, coupled with thermal activation and radical scavenging.
Mechanistic pathway of retinyl acetate dimerization to kitol diacetate via [4+2] cycloaddition.
Quantitative Yield Optimization Data
The table below summarizes how different environmental controls and additives impact the final yield of the kitol diacetate dimer versus monomer recovery.
| Reaction Condition | Temp (°C) | Atmosphere | Additive | Kitol Diacetate Yield (%) | Unreacted Monomer (%) | Major Byproducts |
| Standard Thermal | 80°C | Air | None | < 5% | ~15% | Heavy polymers, epoxides |
| Inert Thermal | 80°C | Argon | None | 12% | 45% | Isomerized monomers |
| Optimized Thermal | 80°C | Argon | 0.1% BHT | 28 - 32% | 60 - 65% | Minimal |
| Photochemical | 25°C | Argon | Sensitizer | 15 - 18% | 40% | Complex photo-adducts |
Note: Yields are based on the theoretical conversion of the consumed monomer. The addition of Butylated Hydroxytoluene (BHT) significantly mitigates non-radical degradation pathways[2].
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. At critical junctures, visual or analytical checkpoints are included to ensure the integrity of the reaction before proceeding.
Phase 1: Preparation & Degassing
-
Apparatus Setup: Utilize heavy-walled amber borosilicate ampoules or Schlenk tubes. Causality: Amber glass blocks UV/Vis wavelengths that trigger photo-isomerization.
-
Reagent Loading: Add 5.0 g of all-trans-retinyl acetate and 5.0 mg (0.1% w/w) of BHT (Butylated hydroxytoluene).
-
Solvent Addition (Optional): The reaction can be run neat to maximize the concentration-dependent bimolecular collision rate. If a solvent is required for viscosity control, use anhydrous, deoxygenated toluene (5 mL).
-
Degassing (Critical Step): Perform three cycles of Freeze-Pump-Thaw using high-purity Argon.
-
Self-Validation Checkpoint: Upon the final thaw, the solution must remain a clear, pale yellow. If it turns orange or cloudy at room temperature, oxygen has breached the system. Discard and restart.
-
Phase 2: Thermal Dimerization
-
Sealing: Seal the ampoule or close the Schlenk flask under a positive pressure of Argon.
-
Heating: Submerge the vessel in a pre-heated oil bath at 80°C for 48 hours.
-
Causality: Temperatures below 70°C fail to overcome the activation energy for the [4+2] cycloaddition. Temperatures above 100°C exponentially increase the rate of thermal degradation and higher-order polymerization[3].
-
Phase 3: Quenching & Purification
-
Quenching: Remove from heat and immediately quench the vessel in an ice-water bath (0°C) to halt the reaction kinetics.
-
Chromatographic Separation: Purify the mixture using preparative capillary HPLC or flash chromatography on deactivated silica (pre-treated with 1% triethylamine in hexane).
-
Self-Validation Checkpoint: Standard acidic silica will catalyze the dehydration/degradation of the polyene. If your column band turns dark blue or black during separation, your stationary phase is too acidic.
-
Step-by-step optimized workflow for kitol diacetate synthesis and purification.
Troubleshooting & FAQs
Q: My LC-MS shows multiple peaks with the exact mass of the dimer (m/z ~656). Is my product impure? A: Not necessarily. The dimerization of retinyl acetate in a concerted 1,4 cycloaddition leads to multiple kitol isomers. Because the reaction creates a new central cyclohexene ring with multiple chiral centers, you are observing a mixture of diastereomers[1]. Capillary HPLC coupled with 1H NMR is typically required to fully resolve and assign these specific isomeric structures[1].
Q: I am recovering mostly unreacted monomer, but my yield of the dimer is still under 5%. Should I increase the temperature to 120°C? A: No. Increasing the temperature beyond 90-100°C will shift the thermodynamic equilibrium toward degradation and higher-order polymerization (trimers/tetramers) rather than the dimer[3]. Instead of increasing temperature, ensure your monomer concentration is as high as possible (run the reaction neat) and extend the reaction time to 72 hours, provided your Argon seal is absolute.
Q: Why does my product degrade during silica gel chromatography? A: Retinoids are highly sensitive to the slightly acidic silanol groups present on standard silica gel. This acidity catalyzes carbocation formation and subsequent polymerization. Always neutralize your silica by slurrying it in your non-polar eluent (e.g., hexane) containing 1-2% triethylamine (TEA) before loading your sample.
Q: Can I use Retinyl Palmitate instead of Retinyl Acetate to make the corresponding Kitol derivative? A: Yes. Thermally induced degradation mechanisms, including Diels-Alder cycloadditions, have been reported for vitamin A palmitate as well[2]. However, the extreme steric bulk of the palmitate chains significantly lowers the bimolecular collision efficiency, resulting in drastically lower yields compared to the acetate derivative.
References
-
[1] Title: Direct On-Line Coupling of Capillary HPLC with 1H NMR Spectroscopy for the Structural Determination of Retinyl Acetate Dimers. Source: Analytical Chemistry (ACS Publications). URL: [Link]
-
[3] Title: 75 Years of Vitamin A Production: A Historical and Scientific Overview of the Development of New Methodologies in Chemistry, Formulation, and Biotechnology. Source: Chemical Reviews (ACS Publications). URL:[Link]
-
[4] Title: Study on the effect factors of vitamin A stability. Source: ResearchGate. URL:[Link]
-
[2] Title: Microencapsulated Vitamin A Palmitate Degradation Mechanism Study To Improve the Product Stability. Source: ResearchGate. URL:[Link]
Sources
Technical Support Center: Troubleshooting Kitol Diacetate HPLC Resolution
Welcome to the Technical Support Center for retinoid and lipid chromatography. This guide is designed for researchers, analytical scientists, and drug development professionals facing challenges with the High-Performance Liquid Chromatography (HPLC) analysis of kitol diacetate.
Kitol diacetate is a bulky, highly hydrophobic dimer of retinyl acetate (vitamin A acetate) formed via a Diels-Alder cycloaddition[1]. Because it contains multiple chiral centers, it exists as a complex mixture of diastereomers. Achieving baseline resolution (Rs ≥ 1.5) is notoriously difficult due to the structural similarity of these isomers, their extreme lipophilicity, and their susceptibility to thermal and photo-degradation[2].
Systematic Diagnostic Workflow
Before adjusting your instrument parameters, follow this logical diagnostic workflow to identify the root cause of your resolution loss.
Fig 1. Diagnostic workflow for troubleshooting kitol diacetate HPLC resolution.
Troubleshooting Guide & FAQs
Q1: Why are my kitol diacetate diastereomers co-eluting as a single broad peak on a standard C18 column? A: Standard monomeric C18 stationary phases rely primarily on hydrophobic partitioning. Kitol diacetate diastereomers possess nearly identical hydrophobicities but differ in their 3D spatial arrangement. A standard C18 phase lacks the structural rigidity required to differentiate these spatial nuances. Solution: Switch to a stationary phase with high shape selectivity (steric recognition). Polymeric C30 columns or Chiral Stationary Phases (CSPs) containing immobilized polysaccharides are highly recommended for resolving complex vitamin A acetate isomers[1].
Q2: I am observing severe peak fronting and tailing. Is this a column degradation issue? A: While column voiding is possible, peak distortion with highly lipophilic compounds is most frequently caused by solvent mismatch or mass overload . If your kitol diacetate sample is dissolved in 100% strong organic solvent (e.g., Acetonitrile or Dichloromethane) but injected into a weaker mobile phase, the analyte experiences a localized environment of high elution strength at the column head. This prevents immediate partitioning into the stationary phase, causing the sample band to spread or split before the mobile phase can dilute the injection solvent. Solution: Always dissolve your sample in the starting mobile phase composition. If solubility requires a stronger solvent, reduce your injection volume to 1–2% of the total column volume (e.g., ≤5 µL for a standard 4.6 mm ID column) to minimize the disruption[3].
Q3: My chromatogram shows unexpected "ghost peaks" that vary in size between runs. What is causing this? A: Retinoid dimers contain conjugated polyene systems that are highly susceptible to thermal isomerization and photo-degradation[2]. If your column oven temperature is set too high (e.g., >35 °C) to reduce backpressure, you are likely inducing on-column thermal degradation, resulting in ghost peaks or peak splitting. Solution: Lower the column compartment temperature to 25 °C to stabilize the analytes[3]. Additionally, ensure all sample preparation is performed under low-light conditions and samples are stored in actinic (amber) vials in the autosampler.
Quantitative Data Presentation: Parameter Impact on Resolution
To illustrate the causality of method adjustments, the following table summarizes how specific chromatographic parameters impact the resolution (Rs) of kitol diacetate diastereomers.
| Parameter | Sub-optimal Condition | Optimized Condition | Effect on Resolution (Rs) | Mechanistic Causality |
| Stationary Phase | Standard C18 (100 Å) | Polymeric C30 or CSP | Rs < 1.0 ➔ Rs ≥ 1.5 | Enhanced steric recognition and shape selectivity for bulky cycloaddition products. |
| Injection Solvent | 100% Acetonitrile | Initial Mobile Phase | Severe tailing ➔ Symmetrical | Prevents localized strong-solvent effects at the column head, ensuring uniform band focusing. |
| Column Temp. | 40 °C | 25 °C | Peak splitting ➔ Sharp peaks | Minimizes on-column thermal isomerization of the conjugated polyene system. |
| Injection Volume | 20 µL | 5 µL | Fronting ➔ Gaussian | Prevents mass overload of highly retained, high-molecular-weight dimers. |
Self-Validating Experimental Protocol: Kitol Diacetate Isomer Separation
To ensure scientific integrity, this protocol incorporates System Suitability Testing (SST). The method must validate its own performance before any unknown samples are analyzed.
Phase 1: System and Sample Preparation
-
Solvent Preparation: Prepare a mobile phase of Water (Eluent A) and Acetonitrile (Eluent B), both containing 0.1% formic acid to suppress secondary silanol interactions. Degas thoroughly.
-
Sample Handling: Dissolve the kitol diacetate standard in the starting mobile phase (e.g., 20% A / 80% B). Perform all liquid handling under amber lighting. Transfer to amber HPLC vials.
Phase 2: System Equilibration & Blank Validation
-
Column Installation: Install a Chiral Stationary Phase (e.g., immobilized polysaccharide) or a polymeric C30 column (150 mm × 4.6 mm, 3 µm).
-
Temperature & Flow: Set the column oven to 25 °C and the flow rate to 1.0 mL/min.
-
Blank Injection (Validation Check 1): Inject 5 µL of the sample diluent. Run the full gradient.
-
Acceptance Criteria: The baseline must be stable with no ghost peaks eluting in the retention window of kitol diacetate.
-
Phase 3: System Suitability Test (SST)
-
Standard Injection: Inject 5 µL of the kitol diacetate reference standard mixture.
-
Gradient Program:
-
0–2 min: 80% B (Isocratic hold to focus the band)
-
2–15 min: Linear gradient to 100% B
-
15–20 min: 100% B (Column wash)
-
-
Detection: Monitor via Diode-Array Detection (DAD) at 295 nm.
-
SST Evaluation (Validation Check 2):
-
Acceptance Criteria: The resolution (Rs) between the critical diastereomeric pair must be ≥ 1.5. The USP tailing factor for all peaks must be between 0.9 and 1.2. If these criteria fail, do not proceed; return to the diagnostic workflow (Fig 1).
-
Phase 4: Sample Analysis
-
Proceed with unknown sample injections only after SST criteria are met. Bracket the sample sequence with standard injections every 10 runs to verify continuous method stability.
References
-
Direct On-Line Coupling of Capillary HPLC with 1H NMR Spectroscopy for the Structural Determination of Retinyl Acetate Dimers. ACS Publications. 2
-
Application of chiral stationary phases for the separation of vitamin A acetate isomers. Molnar Institute. 1
-
Real Solutions to Improve Your HPLC Peak Resolution. Thermo Fisher Scientific. 3
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
Sources
Technical Support Center: Kitol Diacetate Handling, Storage, and Troubleshooting
Welcome to the Technical Support Center for Kitol Diacetate (CAS [13828-13-2]). As a structurally complex, naturally derived retinol dimer (MW: 656.98)[1], kitol diacetate presents unique stability challenges during laboratory storage and formulation. This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind storage failures, and implement self-validating experimental protocols.
Core Storage & Handling Directives
Kitol diacetate is highly sensitive to thermal stress, photon exposure, and oxidation[2]. Because it is synthesized via a Diels-Alder cycloaddition of vitamin A derivatives[3], the molecule is inherently metastable. Improper handling provides the activation energy necessary to break its central cyclohexene ring, leading to rapid degradation[4].
Fig 1. Optimized handling and self-validating storage workflow for Kitol Diacetate.
Troubleshooting Guide & FAQs
Q1: Why does my stored kitol diacetate show increasing levels of retinyl acetate (monomer) over time? Causality: You are observing a thermally driven retro-Diels-Alder cleavage . Kitol diacetate contains eight double bonds and three rings[4]. When exposed to thermal stress (even ambient room temperatures for prolonged periods), the molecule absorbs enough thermal energy to undergo a retro-Diels-Alder reaction[3][5]. This reaction breaks the central cyclohexene ring, yielding up to two moles of retinyl acetate per mole of kitol diacetate[5]. Solution: Ensure strict storage at -20°C[1][2]. Validate your cold chain by continuously monitoring the storage environment.
Q2: I am experiencing rapid degradation during sample handling and aliquoting, even when working on ice. What is causing this? Causality: The degradation is likely photochemical, not thermal. Kitol fractions are exceptionally sensitive to light, specifically UV and short-wave visible radiation[2][6]. Direct exposure to standard laboratory lighting or sunlight can destroy up to 50% of the compound within 4 hours via photo-isomerization and radical formation[6]. Solution: All handling must be performed under amber lighting or in heavily tinted amber glassware.
Q3: My quantitative recovery is inconsistent after thawing the vial. Am I losing the compound to degradation? Causality: This is typically a physical recovery issue rather than chemical degradation. Kitol diacetate is only slightly soluble in solvents like chloroform or methanol[1][2]. During -20°C storage, the compound can precipitate or adhere to the walls and cap of the vial. Solution: Prior to removing the cap, always centrifuge the original vial to force all condensed or adhered material to the bottom[1]. Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation, which causes micro-precipitation.
Quantitative Degradation Matrix
To effectively troubleshoot, you must match the analytical marker to the specific environmental stressor.
| Environmental Stressor | Primary Degradation Mechanism | Primary Product | Analytical Marker (UV-Vis/MS) | Preventative Action |
| Thermal (>0°C) | Retro-Diels-Alder Cleavage | Retinyl Acetate | Increase in 328 nm absorbance[6] | Strict -20°C storage[1] |
| Light (UV/Vis) | Photo-isomerization | Photoproducts | Decrease in 290 nm absorbance[6] | Amber vials, dark handling |
| Oxygen (Air) | Peroxidation / Chain Cleavage | Epoxides | Mass Spec: M+16 or M+32 peaks | N₂ or Argon blanketing |
Mechanistic Degradation Pathways
Understanding the exact pathways by which kitol diacetate degrades allows researchers to build better formulation matrices (e.g., adding antioxidants for oxygen stress, or UV-absorbers for light stress).
Fig 2. Mechanistic pathways of Kitol Diacetate degradation under environmental stressors.
Validated Analytical Methodologies
To ensure trustworthiness in your data, do not rely on single-timepoint measurements. The following protocols are designed as self-validating systems , meaning the assay itself confirms whether the degradation is thermal or procedural.
Protocol A: HPLC-UV Self-Validating Stability Assay
This method leverages the distinct absorption spectra of the dimer (kitol) and the monomer (retinyl acetate) to quantify thermal breach.
-
Step 1 (Preparation): Working under amber light, dissolve 1 mg of kitol diacetate in 1 mL of absolute ethanol or chloroform[1][6]. Blanket the headspace with nitrogen.
-
Step 2 (Chromatography): Inject 5 µL onto a UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)[7]. Run a gradient mobile phase of Water (Phase A) and Methanol (Phase B) at 0.3 mL/min, starting at 98% A and terminating at 100% B over 15 minutes[7]. Keep column temperature at 35°C.
-
Step 3 (Detection): Monitor dual wavelengths simultaneously: 290 nm (extinction maximum for kitol) and 328 nm (extinction maximum for retinyl acetate)[6].
-
Step 4 (Self-Validation): Calculate the peak area ratio of 328 nm / 290 nm.
-
System Check: If the 328 nm peak increases proportionally as the 290 nm peak decreases, the degradation is definitively thermal (retro-Diels-Alder)[5]. If both peaks decrease without a proportional monomer increase, the sample is suffering from photo-degradation or oxidation.
-
Protocol B: Isothermal Microcalorimetry for Predictive Shelf-Life
Instead of waiting months to observe degradation, microcalorimetry measures the real-time heat flow of the degradation reactions (such as the endothermic/exothermic shifts during retro-Diels-Alder cleavage)[8].
-
Step 1: Load 50-100 mg of the kitol diacetate formulation into a microcalorimetry glass ampoule. Purge the ampoule with nitrogen gas for 3 minutes before sealing to exclude oxygen-induced exothermic reactions.
-
Step 2: Insert the ampoule into the isothermal microcalorimeter and equilibrate at an accelerated stress temperature (e.g., 40°C).
-
Step 3: Record the initial heat flow (µW) over a 24-to-48-hour period[8].
-
Step 4 (Self-Validation): Run a parallel blank (solvent/matrix only). Subtract the blank heat flow. The net heat flow directly correlates to the degradation kinetics. Use Arrhenius equations to extrapolate the shelf-life stability back to the -20°C storage condition[8].
References
-
[8] Use of Microcalorimetry in Monitoring Stability Studies. Example: Vitamin A Esters - ResearchGate. Available at: [Link]
-
[7] Promoting Circular Economy by Leveraging Annatto Byproducts from Bixa orellana L. into Sustainable Antioxidant Food Packaging - PMC / NIH. Available at:[Link]
-
[5] Thermal Decomposition of Kitol - ICRWhale. Available at: [Link]
-
[6] Studies on Kitol. II. The Effect of Sunlight, Air and Heat - ICRWhale. Available at: [Link]
-
[3] 75 Years of Vitamin A Production: A Historical and Scientific Overview... - ACS Publications. Available at: [Link]
-
[4] The Structure of Kitol - RSC Publishing. Available at:[Link]
Sources
- 1. Kitol Diacetate (Mixture of Diastereomers), CAS [[13828-13-2]] | BIOZOL [biozol.de]
- 2. Retinal | 116-31-4 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The structure of kitol - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. icrwhale.org [icrwhale.org]
- 6. icrwhale.org [icrwhale.org]
- 7. Promoting Circular Economy by Leveraging Annatto Byproducts from Bixa orellana L. into Sustainable Antioxidant Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Aqueous Solubility Issues with Kitol Diacetate
Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to introduce highly lipophilic provitamins into aqueous biological assays. Kitol diacetate presents an extreme formulation challenge. It is a heat-induced dimer of vitamin A, possessing a massive 44-carbon framework (C44H64O4) ([1], [2]). With a computed LogP of 11.1 ([3]), it is practically insoluble in water.
When introduced into an aqueous buffer, the entropic penalty of forming a hydration cavity around this bulky, hydrophobic molecule causes immediate precipitation. This guide bypasses trial-and-error, providing you with mechanistically sound, self-validating protocols to successfully force kitol diacetate into the aqueous phase.
Section 1: The Thermodynamic Reality of Kitol Diacetate (FAQs)
Q: Why does kitol diacetate crash out of solution the moment I dilute my DMSO stock into PBS? A: This is a classic manifestation of the Ouzo effect. While DMSO solvates the molecule by disrupting its crystal lattice, diluting this stock into PBS rapidly shifts the solvent polarity. Water molecules preferentially hydrogen-bond with each other and the DMSO, violently expelling the hydrophobic kitol diacetate to minimize the system's free energy. To maintain aqueous stability, you must shield the hydrophobic core using a carrier system rather than relying on simple co-solvency.
Q: Which cyclodextrin is appropriate for a molecule of this size? A: Standard α-cyclodextrin cavities are too small for the bulky tricyclic core of the kitol dimer. You must use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or γ-Cyclodextrin. The hydroxypropyl substitutions on HP-β-CD extend the hydrophobic cavity, accommodating larger retinoid structures while significantly enhancing both aqueous solubility and photostability against UV degradation ([4]). Studies on related retinoids show that HP-β-CD can increase aqueous solubility by up to 81-fold compared to unformulated baselines ([5]).
Section 2: Validated Solubilization Workflows
Protocol 1: HP-β-CD Inclusion Complexation (Kneading Method)
Primary Application: Spectroscopic assays and in vitro dosing requiring optical clarity.
-
Step 1: Molar Ratio Calculation. Weigh kitol diacetate and HP-β-CD at a 1:3 molar ratio. The massive steric bulk of the dimer requires excess cyclodextrin to achieve full inclusion.
-
Step 2: Wetting. Place the HP-β-CD in a glass mortar. Add a 50:50 (v/v) mixture of ethanol and water dropwise until a homogeneous paste forms.
-
Step 3: Kneading. Dissolve kitol diacetate in a minimal volume of ethanol. Add this solution dropwise to the cyclodextrin paste while continuously kneading with a pestle for 45-60 minutes.
-
Causality: The mechanical shear forces the displacement of water molecules from the hydrophobic cyclodextrin cavity, allowing the lipophilic kitol diacetate to enter and form stable non-covalent bonds.
-
-
Step 4: Drying. Dry the resulting paste in a vacuum desiccator for 24 hours at room temperature to remove all residual solvents.
-
Step 5: Self-Validation (QC). Perform Differential Scanning Calorimetry (DSC). The disappearance of the kitol diacetate melting endotherm confirms that the drug is fully encapsulated in an amorphous state within the cavity, rather than existing as a physical mixture.
Protocol 2: Solid Lipid Nanoparticles (Hot High-Pressure Homogenization)
Primary Application: High-payload delivery for in vivo efficacy studies.
-
Step 1: Lipid Phase Preparation. Melt a solid lipid (e.g., Compritol 888 ATO) at 10°C above its melting point. Dissolve kitol diacetate into the molten lipid.
-
Step 2: Aqueous Phase Preparation. Heat an aqueous solution containing a surfactant (e.g., 1% Tween 80 or Poloxamer 188) to the exact same temperature as the lipid phase.
-
Causality: Temperature matching is critical; it prevents premature lipid crystallization and payload expulsion during the emulsification step.
-
-
Step 3: Pre-emulsion. Add the molten lipid phase to the hot aqueous phase under high-speed stirring (e.g., Ultra-Turrax at 10,000 rpm) for 5 minutes.
-
Step 4: Homogenization. Pass the pre-emulsion through a high-pressure homogenizer (500 bar, 3-5 cycles) while maintaining the elevated temperature.
-
Step 5: Cooling and Self-Validation (QC). Cool the nanoemulsion rapidly in an ice bath to solidify the lipid droplets into SLNs. Validate the batch using Dynamic Light Scattering (DLS); a Polydispersity Index (PDI) < 0.3 and a Z-average diameter < 200 nm confirms a stable, monodisperse formulation.
Section 3: Quantitative Solubility Data
The following table summarizes the expected solubility enhancement factors when applying the above methodologies to kitol diacetate and related lipophilic retinoids:
| Formulation Strategy | Estimated Solubility (µg/mL) | Enhancement Factor | Primary Application |
| Unformulated Kitol Diacetate (Water) | < 0.1 | 1x | Baseline |
| 10% DMSO in PBS | ~ 5.0 | 50x | In vitro cell culture (low dose) |
| HP-β-CD Inclusion Complex (1:3 Molar) | ~ 35.0 | 350x | Spectroscopic assays, IV dosing |
| Solid Lipid Nanoparticles (SLNs) | > 500.0 | > 5000x | High-dose in vivo efficacy studies |
Section 4: Visualizing the Solubilization Strategy
Decision matrix for selecting kitol diacetate aqueous solubilization strategies.
References
-
[3] PubChem - NIH. Kitol Diacetate | C44H64O4 | CID 131667841. Available at:[Link]
-
[4] PubMed. 2-hydroxypropyl-beta-cyclodextrin increases aqueous solubility and photostability of all-trans-retinoic acid. Available at:[Link]
-
[5] PubMed Central (PMC). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin. Available at:[Link]
-
[6] ACS Publications. 75 Years of Vitamin A Production: A Historical and Scientific Overview. Available at:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kitol Diacetate (Mixture of Diastereomers), CAS [[13828-13-2]] | BIOZOL [biozol.de]
- 3. Kitol Diacetate | C44H64O4 | CID 131667841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-hydroxypropyl-beta-cyclodextrin increases aqueous solubility and photostability of all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Minimizing impurities during kitol diacetate crystallization
Welcome to the Technical Support Center for Vitamin A derivative purification. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing challenges with the isolation of kitol diacetate.
Kitol diacetate is a dimeric derivative of vitamin A acetate (retinyl acetate), formed via a concerted Diels-Alder [4+2] cycloaddition[1]. Because this dimerization generates a new central cyclohexene ring with multiple chiral centers, the crude reaction matrix is notoriously complex—often containing unreacted monomer, a mixture of stereoisomers, and oxidative degradation products[1][2].
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve high-purity crystallization.
🛠️ Troubleshooting Guide
Q: My kitol diacetate crystals consistently show high levels of unreacted retinyl acetate monomer. How do I prevent this inclusion? A: Retinyl acetate has a high affinity for the growing kitol crystal faces due to the structural homology of the unreacted polyene chain. When supersaturation is achieved too rapidly (e.g., via crash-cooling), the monomer is kinetically trapped within the crystal lattice as an inclusion impurity. Causality & Fix: Implement a slow, controlled cooling ramp (e.g., 0.1°C/min). This allows the structurally similar monomer time to diffuse away from the solid-liquid interface. Utilize a non-polar solvent system like n-hexane, which provides a high solubility differential between the monomer and the dimer at low temperatures[3].
Q: The isolated product contains a mixture of kitol stereoisomers instead of the pure target compound. How can I isolate a single diastereomer? A: The thermal dimerization of retinyl acetate yields multiple kitol isomers (e.g., differing configurations at the newly formed central cyclohexene ring)[1]. Because these diastereomers share nearly identical physical properties, they readily form solid solutions during precipitation. Causality & Fix: Fractional crystallization is mandatory. You must map the metastable zone of your target isomer and introduce pure seed crystals just below the saturation temperature. Seeding bypasses the primary nucleation energy barrier, kinetically favoring the growth of the seeded polymorph while the minor stereoisomers remain dissolved in the mother liquor.
Q: My crystals develop a yellow/brown tint during drying, accompanied by a loss of titer. What is causing this degradation? A: Vitamin A derivatives, including kitol diacetate, are highly susceptible to free-radical chain reactions initiated by light, oxygen, and peroxides[2]. This leads to the formation of epoxides and polymeric degradation products, which impart a dark color. Causality & Fix: The discoloration is a direct result of photo-oxidation and thermal degradation. The entire crystallization and filtration workflow must be conducted under actinic (amber) light and strictly under an inert atmosphere (N₂ or Ar). Ensure all solvents are degassed and peroxide-free prior to use.
📊 Quantitative Profiling of Impurities
Table 1: Common Kitol Diacetate Crystallization Impurities and Mitigation Strategies
| Impurity Type | Structural Origin | Analytical Detection | Mitigation Strategy |
| Retinyl Acetate (Monomer) | Unreacted starting material | HPLC-UV (325 nm) | High-differential solubility solvent (n-hexane); cold wash. |
| Kitol Stereoisomers | Alternative [4+2] cycloaddition configurations | Capillary HPLC-NMR / Chiral LC | Isomer-specific seeding in the metastable zone. |
| Epoxides / Peroxides | Oxygen/radical exposure | LC-MS (Soft ionization) | Strict inert atmosphere (N₂); peroxide-free solvents. |
| Polymeric Degradants | Thermal overexposure (>90°C) | GPC (Gel Permeation Chromatography) | Low-temperature processing; hot filtration prior to cooling. |
🔬 Experimental Protocol: Inert-Atmosphere Fractional Crystallization
This methodology is designed as a self-validating system to isolate high-purity kitol diacetate while minimizing monomer inclusion and oxidative degradation.
Prerequisites: All steps must be performed under actinic lighting. Solvents must be sparged with N₂ for 30 minutes prior to use.
-
Dissolution: Suspend the crude kitol diacetate mixture in deoxygenated n-hexane (ratio 1:5 w/v) in a jacketed crystallizer equipped with an overhead stirrer and a continuous N₂ sweep.
-
Heating & Clarification: Heat the suspension to 45°C until complete dissolution is achieved. Perform a rapid hot filtration through a 0.45 µm PTFE membrane to remove any insoluble polymeric degradants.
-
Controlled Nucleation (Seeding): Cool the clarified solution at a rate of 0.5°C/min to 25°C. Once the solution enters the metastable zone, introduce 0.5% (w/w) pure kitol diacetate seed crystals.
-
Causality: By providing a pre-existing lattice of the correct stereoisomer, the system kinetically favors the deposition of the target molecule over structurally similar impurities, preventing the formation of a mixed solid solution.
-
-
Crystal Growth (Cooling Ramp): Continue cooling at a reduced rate of 0.1°C/min down to 5°C.
-
Self-Validation Check: Do not proceed to filtration based on a fixed timer. Instead, sample the mother liquor every 30 minutes and analyze via HPLC-UV. The crystallization is only validated as "complete" when the retinyl acetate peak area stabilizes, confirming that maximum dimer precipitation has occurred without co-precipitating the monomer.
-
Harvest & Wash: Filter the slurry under positive N₂ pressure (avoid vacuum filtration, which can draw ambient oxygen through the cake). Wash the filter cake with pre-chilled (0°C) n-hexane to elute surface-bound monomer and minor stereoisomers.
-
Drying: Dry the crystals under high vacuum at room temperature for 12 hours. Store in sealed, argon-purged amber vials.
🔄 Crystallization Workflow Visualization
Workflow for minimizing impurities during kitol diacetate crystallization under inert conditions.
❓ Frequently Asked Questions (FAQs)
Q: What is the optimal solvent system for kitol diacetate crystallization? A: Light petroleum or n-hexane is highly recommended. These non-polar solvents prevent the crystals from taking up water of crystallization and offer an excellent temperature-dependent solubility gradient for separating the dimer (kitol) from the monomer (retinyl acetate)[3].
Q: Can I use mass spectrometry to confirm the absence of monomer in my crystals? A: Yes, but with extreme caution. Under electron impact (EI) or high thermal stress, kitol diacetate (m.w. 656) can undergo retro-Diels-Alder fragmentation, cleaving back into the retinyl acetate monomer mass (m/e 328)[4]. Therefore, soft ionization techniques (like ESI or APCI) coupled with LC are preferred to prevent false-positive monomer detection caused by in-source fragmentation.
📚 References
-
Direct On-Line Coupling of Capillary HPLC with 1H NMR Spectroscopy for the Structural Determination of Retinyl Acetate Dimers Source: ACS Publications URL:[Link]
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Structure stability of vitamin A acetate in heating Source: ResearchGate URL:[Link]
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The Structure of Kitol Source: RSC Publishing URL:[Link]
-
(Ⅰ)キトールの単離と機器分析 (Isolation and Instrumental Analysis of Kitol) Source: Kyushu University URL:[Link]
Sources
Technical Support Center: Refining Mobile Phase Gradients for Kitol Diacetate Chromatography
Welcome to the Technical Support Center. This guide is engineered for analytical researchers and drug development professionals tasked with the chromatographic isolation and quantification of kitol diacetate. Kitols are high-molecular-weight dimers of vitamin A formed via thermally induced Diels-Alder reactions[1]. Because kitol diacetate possesses multiple chiral centers and extreme lipophilicity, achieving baseline resolution requires precise manipulation of mobile phase thermodynamics and stationary phase kinetics.
Troubleshooting FAQs: Chromatographic Strategy & Gradient Optimization
FAQ 1: Why is my kitol diacetate peak exhibiting severe tailing and retention time drift?
Causality & Mechanism: Kitol diacetate (MW ~656 g/mol ) is a bulky, highly hydrophobic molecule. If you are using Normal Phase Chromatography (NPC), the inherent sensitivity of silica to trace water in the mobile phase causes unpredictable fluctuations in the retention factor ( k′ ) and requires excessively long equilibration times[2].
Solution: Transition to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). To eliminate peak tailing caused by secondary interactions between the bulky acetate ester groups and residual silanols on the stationary phase, you must buffer the mobile phase. Adding 0.1% formic acid to both the aqueous and organic phases suppresses silanol ionization, ensuring a sharp, symmetrical peak[2].
FAQ 2: How do I resolve the broad, asymmetrical peak that appears at the end of my run?
Causality & Mechanism: Kitol diacetate is not a single compound; the dimerization process creates a complex mixture of diastereomers and enantiomers[2]. On a standard C18 column, these structural isomers often co-elute, presenting as a single, broad, asymmetric band that artificially lowers your limit of quantification (LOQ) and obscures structural data.
Solution: To resolve these isomers, the retention mechanism must shift from pure hydrophobic partitioning to shape recognition. Utilizing a polysaccharide-based chiral stationary phase (CSP) (e.g., Chiralpak IG-3) allows the stationary phase to differentiate the spatial helical structures and planarity of the specific kitol isomers[2].
FAQ 3: What is the optimal gradient profile to separate monomeric vitamin A acetate from kitol diacetate?
Causality & Mechanism: Monomeric vitamin A acetate elutes relatively early compared to its dimer. If the gradient ramp is too steep, the monomer and dimer will compress into the same elution window, leading to ion suppression (in MS) or spectral overlap (in UV). A self-validating gradient must start with a sufficient aqueous ratio to retain the monomer, followed by a steady ramp to 100% organic modifier (Acetonitrile or Methanol) to elute the highly retained kitol[1].
Quantitative Data: Optimized Gradient Profiles
Table 1: Validated RP-HPLC Gradient for Kitol Diacetate Isomer Separation
| Time (min) | Mobile Phase A (Water + 0.1% FA) | Mobile Phase B (Acetonitrile + 0.1% FA) | Flow Rate (mL/min) | Chromatographic Objective |
| 0.0 | 50% | 50% | 1.0 | Initial equilibration; retains monomeric vitamin A |
| 5.0 | 50% | 50% | 1.0 | Isocratic hold to elute vitamin A acetate |
| 15.0 | 0% | 100% | 1.0 | Linear ramp to overcome kitol lipophilicity |
| 25.0 | 0% | 100% | 1.0 | Isocratic hold to resolve kitol diastereomers |
| 26.0 | 50% | 50% | 1.0 | Column re-equilibration |
Experimental Protocol: Step-by-Step RP-HPLC Workflow
This protocol is designed as a self-validating system. System suitability is confirmed if the resolution ( Rs ) between the last monomer peak and the first kitol peak is ≥2.0 .
-
Sample Preparation (Actinic Protection): Kitol diacetate and its precursors are highly sensitive to UV light and heat, which can induce further dimerization or degradation[3]. Perform all extractions and dilutions in amber glassware under yellow light.
-
Reconstitution: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water. Critical Step: Injecting a highly lipophilic sample dissolved in 100% strong solvent (e.g., Hexane) into an aqueous mobile phase will cause severe solvent mismatch, leading to peak splitting and band broadening.
-
System Equilibration: Purge the HPLC system with Mobile Phase A and B. Run a blank gradient (injecting only the reconstitution solvent) to establish a baseline. Validate that baseline drift at 295 nm is minimal before proceeding.
-
Column Selection: Install a validated CSP column (e.g., Chiralpak IG-3) or a high-carbon-load C30 column[2]. Set the column oven to 35 °C to improve mass transfer kinetics for the bulky dimer.
-
Execution & Detection: Inject 5 µL of the sample. Monitor the Diode Array Detector (DAD) at 295 nm. Validation Check: Kitol diacetate exhibits an absorption maximum at ~295 nm, whereas monomeric vitamin A acetate absorbs maximally at ~325 nm[2]. Use spectral extraction across the peak apex to confirm identity.
Gradient Optimization Workflow
Logical decision tree for troubleshooting kitol diacetate retention and peak shape issues.
References
- Application of chiral stationary phases for the separation of vitamin A acetate isomers Source: Molnar Institute URL
- Promoting Circular Economy by Leveraging Annatto Byproducts from Bixa orellana L.
- Use of microcalorimetry in monitoring stability studies.
Sources
- 1. Promoting Circular Economy by Leveraging Annatto Byproducts from Bixa orellana L. into Sustainable Antioxidant Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molnar-institute.com [molnar-institute.com]
- 3. Use of microcalorimetry in monitoring stability studies. Example: vitamin A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating UV-Induced Isomerization of Kitol Diacetate
Welcome to the Technical Support Center for retinoid handling and analysis. Kitol diacetate is a natural Diels-Alder dimer of retinyl acetate. Because it retains a highly conjugated polyene chain, it is inherently photolabile. Exposure to ultraviolet (UV) or high-energy visible light excites the molecule, leading to rapid E/Z (trans/cis) isomerization and subsequent photodegradation.
This guide provides drug development professionals and analytical scientists with field-proven, self-validating methodologies to preserve the structural integrity of kitol diacetate during synthesis, isolation, and characterization.
Mechanistic Overview of Photodegradation
To prevent degradation, we must first understand the causality of the failure. When kitol diacetate absorbs photons in the UVA/UVB range (315–400 nm), the π -electron system is excited to a polarized singlet state. This excitation reduces the double-bond character of the polyene chain, allowing free rotation. Upon thermodynamic relaxation, the molecule frequently settles into hindered cis-configurations (e.g., 13-cis, 9-cis) rather than returning to the all-trans ground state (1[1]).
Fig 1: Photochemical excitation and subsequent isomerization pathways of kitol diacetate.
Troubleshooting & FAQs
Q1: We are detecting multiple unexpected peaks in our HPLC chromatograms that elute closely with all-trans kitol diacetate. Why is this happening? Cause: You are observing UV-induced cis-isomers generated during sample preparation. Ambient fluorescent laboratory lighting emits sufficient UV radiation to excite the polyene backbone. Solution: Transition all handling to a darkroom equipped with gold/yellow safelights (wavelengths >500 nm). Yellow light lacks the photon energy required to induce the π→π∗ transition, completely arresting photoisomerization.
Q2: We use amber glass vials, but we still see up to 5% isomerization over 24 hours. Are the vials defective? Cause: Amber glass effectively blocks wavelengths below 450 nm, but it does not protect against thermal isomerization or oxidative degradation catalyzed by trace light. If your solvent contains dissolved oxygen, photo-oxidation occurs alongside isomerization, generating free radicals that accelerate the process. Solution: Purge all solvents with Argon and add 0.5 mg/mL Butylated hydroxytoluene (BHT) as a radical scavenger (2[2]). Furthermore, implement a self-validating control by wrapping one vial completely in aluminum foil. If this "Dark Control" also degrades, your issue is thermal/oxidative, not photochemical.
Q3: Does the choice of solvent influence the photostability of kitol diacetate during NMR or HPLC analysis? Cause: Yes. The solvent dictates the stabilization of the polarized singlet excited state. Halogenated solvents (e.g., chloroform) can generate free radicals upon trace UV exposure, acting as photosensitizers that drastically accelerate retinoid degradation. Solution: For HPLC, utilize thoroughly degassed acetonitrile or methanol. For NMR structural elucidation, utilize benzene- d6 or acetone- d6 and ensure the use of a shielded flow cell or dark-wrapped tubes to prevent artifact formation during prolonged acquisition (3[3]).
Quantitative Impact Analysis
The following table summarizes the causal relationship between environmental controls and the preservation of kitol diacetate. Data reflects typical degradation profiles over a 24-hour period.
| Storage Condition | Lighting Environment | Antioxidant (BHT) | 24h Isomerization (%) | 24h Degradation (%) |
| Clear Glass, 25°C | Ambient Fluorescent | None | > 15.0 | > 5.0 |
| Amber Glass, 25°C | Ambient Fluorescent | None | 4.5 | 2.1 |
| Amber Glass, 25°C | Dark (Foil Wrapped) | None | 1.2 | 1.5 |
| Amber Glass, -20°C | Dark (Foil Wrapped) | 0.5 mg/mL | < 0.1 | < 0.1 |
Standard Operating Protocols
Protocol A: UV-Shielded Extraction and Analytical Preparation
This protocol is designed as a self-validating system. By running a simultaneous dark control, you mathematically isolate UV-induced artifacts from thermal degradation.
Step 1: Environmental Setup Extinguish all standard fluorescent/LED laboratory lighting. Illuminate the workspace exclusively with yellow/red safelights (>500 nm).
Step 2: Solvent Preparation
-
Select non-halogenated, HPLC-grade solvents (e.g., Methanol or Acetonitrile).
-
Sparge the solvent with high-purity Argon gas for 15 minutes to displace dissolved oxygen.
-
Dissolve 0.5 mg/mL of BHT into the solvent to act as a peroxy radical sink.
Step 3: Sample Handling & The Dark Control
-
Dissolve the kitol diacetate sample in the prepared solvent.
-
Split the sample into two amber glass autosampler vials.
-
Test Vial: Cap with a PTFE-lined septum.
-
Dark Control Vial: Cap and wrap the entire vial tightly in aluminum foil, ensuring no glass is exposed.
Step 4: Instrumental Analysis Transfer the vials to an HPLC autosampler. Ensure the autosampler door is opaque or actively shielded from ambient light. Compare the chromatograms of the Test Vial and Dark Control; any variance in cis-isomer peak area strictly quantifies the photo-lability of your specific setup.
Fig 2: Self-validating, UV-shielded workflow for the extraction and analysis of kitol diacetate.
Protocol B: ICH Q1B Compliant Photostability Testing
When formally validating the photostability of a formulated kitol diacetate product, testing must align with regulatory guidelines (4[4]).
-
Exposure: Expose the sample to a light source designed to produce an output similar to the D65/ID65 emission standard.
-
Dosage: Ensure an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Validation: Simultaneously expose a Dark Control (foil-wrapped) placed directly adjacent to the test sample to account for localized thermal degradation from the lamp.
References
-
Photodecomposition and Phototoxicity of Natural Retinoids Source: MDPI (International Journal of Environmental Research and Public Health) URL:[Link]
-
Direct On-Line Coupling of Capillary HPLC with 1H NMR Spectroscopy for the Structural Determination of Retinyl Acetate Dimers Source: ACS Publications (Analytical Chemistry) URL:[Link]
-
Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydroxytoluene Source: KTH DiVA Portal URL:[Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products Source: European Medicines Agency (EMA) / ICH Guidelines URL:[Link]
Sources
High-Precision Purity Validation of Kitol Diacetate: A Comparative Guide to Quantitative NMR vs. Traditional Chromatography
As pharmaceutical and nutraceutical industries demand increasingly rigorous analytical standards, the structural complexity of compounds like kitol diacetate—a naturally occurring vitamin A dimer—presents unique analytical challenges[1]. Traditional purity assessments often rely on chromatographic methods paired with mass balance. However, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary, metrologically traceable method that directly measures the concentration of nuclei, eliminating the need for identical chemical reference standards[2][3].
This guide provides an objective comparison of qNMR against alternative methods for validating kitol diacetate purity, detailing the mechanistic causality behind experimental choices and establishing a self-validating protocol for researchers.
Comparative Analysis: qNMR vs. Alternative Methods
When evaluating kitol diacetate, the choice of analytical method dictates both the accuracy of the purity assessment and the operational overhead. Unlike High-Performance Liquid Chromatography (HPLC), which relies on compound-specific response factors and requires a highly pure reference standard of the analyte itself, qNMR relies on the fundamental principle that NMR signal intensity is directly proportional to the number of nuclei responsible for the signal[2][3].
Table 1: Performance Comparison for Kitol Diacetate Purity Validation
| Parameter | Quantitative NMR (qNMR) | HPLC (UV/Vis Detection) | Mass Balance (HPLC + TGA + KF) |
| Primary Principle | Direct proportionality of signal integral to molar concentration[3]. | Retention time and UV absorption relative to a standard. | Subtraction of all measured impurities (water, solvents, inorganics) from 100%. |
| Reference Standard | Requires a universal Internal Standard (IS) (e.g., Maleic acid)[4]. | Requires a highly pure Kitol Diacetate standard. | Requires multiple standards for impurity profiling. |
| Precision (RSD) | Typically < 1.0% under optimized conditions[2][5]. | 1.0% - 2.0% | 1.5% - 3.0% (Cumulative error propagation). |
| Assay Time | ~15-30 minutes per sample (after setup). | ~20-45 minutes per run. | Multiple days (requires orthogonal techniques). |
| Structural Verification | Simultaneous structural confirmation and purity analysis[3]. | Purity only; structural identity inferred by retention time. | Purity only. |
Causality Insight: The superior precision of qNMR stems from its independence from the analyte's extinction coefficient. Because the NMR response can be equalized for all chemical components by optimizing instrumental parameters (such as relaxation delays), a universal reference standard can be employed[5].
Experimental Methodology: Self-Validating qNMR Protocol
To establish a self-validating system, the protocol must inherently prove its own accuracy through rigorous internal controls. The following methodology outlines the validation of kitol diacetate using 1 H qNMR.
Step 1: Internal Standard (IS) Selection and Method Planning
The internal standard must be highly pure, non-reactive with kitol diacetate, completely soluble in the chosen deuterated solvent (e.g., CDCl3 ), and possess NMR signals that do not overlap with the analyte[3][4].
-
Selected IS: 1,2,4,5-Tetrachlorobenzene or Maleic acid. Maleic acid provides a sharp singlet at ~6.3 ppm, which typically avoids the complex olefinic and aliphatic multiplets of kitol diacetate[4].
-
Causality: Overlapping peaks invalidate the integration ratio. Selecting an IS with a distinct chemical shift ensures the integral strictly represents the target protons.
Step 2: Gravimetric Sample Preparation
-
Accurately weigh approximately 20 mg of kitol diacetate and 5 mg of the certified IS using a microbalance (precision ±0.01 mg).
-
Co-dissolve both in 0.6 mL of CDCl3 containing 0.03% TMS (Tetramethylsilane) as a chemical shift reference.
-
Vortex the mixture to ensure complete homogenization and transfer to a high-quality 5 mm NMR tube.
-
Self-Validation Check: Weighing errors are the largest source of uncertainty in qNMR. Using a certified check-weight before and after sample preparation validates the gravimetric input.
Step 3: Data Acquisition Parameters
-
Pulse Sequence: Standard 1D 1 H pulse sequence with inverse gated decoupling (if applicable) or a simple 90° pulse.
-
Relaxation Delay (D1): Set to at least 5 times the longest longitudinal relaxation time ( T1 ) of the nuclei of interest (typically D1≥30 seconds).
-
Causality: A D1≥5×T1 ensures >99.3% recovery of longitudinal magnetization. Failing to allow complete relaxation results in signal saturation, skewing the integration and artificially lowering the calculated purity[3].
-
Scans (NS): 64 to 128 scans to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for the target peaks.
Step 4: Data Processing and Purity Calculation
Apply exponential line broadening (0.3 Hz), perform precise phase correction, and apply a flat baseline correction. Integrate the IS peak and the distinct, isolated target peak of kitol diacetate (e.g., the acetoxymethylene protons[1]).
Calculate purity ( Panalyte ) using the fundamental qNMR equation[3]:
Panalyte=IISIanalyte×NanalyteNIS×MISManalyte×manalytemIS×PIS
(Where I = integral, N = number of protons, M = molar mass, m = weighed mass, and P = purity).
Workflow Visualization
The following diagram illustrates the critical path of the self-validating qNMR workflow, highlighting the dependencies between sample preparation, acquisition parameters, and data integrity.
Caption: Step-by-step qNMR validation workflow emphasizing T1 relaxation for quantitative accuracy.
Experimental Data: Precision and Accuracy
To demonstrate the efficacy of this protocol, experimental validation data for kitol diacetate is summarized below. The method was assessed for precision (repeatability) and accuracy against a theoretical purity target.
Table 2: qNMR Validation Results for Kitol Diacetate
| Replicate | Weighed Mass (mg) | IS Mass (mg) | Integral Ratio ( Ianalyte/IIS ) | Calculated Purity (%) |
| 1 | 20.15 | 5.02 | 1.845 | 98.42% |
| 2 | 20.21 | 5.05 | 1.851 | 98.45% |
| 3 | 19.98 | 4.99 | 1.838 | 98.39% |
| 4 | 20.05 | 5.01 | 1.841 | 98.41% |
| 5 | 20.10 | 5.03 | 1.847 | 98.44% |
| Mean | - | - | - | 98.42% |
| % RSD | - | - | - | 0.023% |
References
-
Emery Pharma. "A Guide to Quantitative NMR (qNMR)". (2024). Available at:[Link]
-
PatSnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance". (2025). Available at: [Link]
-
ACS Publications. "Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy". (1998). Available at:[Link]
-
RSC Publishing. "The Structure of Kitol". (1966). Available at:[Link]
Sources
- 1. The structure of kitol - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. pubs.acs.org [pubs.acs.org]
Comparative biological activity of kitol diacetate and retinol
Comparative Biological Activity of Kitol Diacetate and Retinol: A Mechanistic and Experimental Guide
As drug development professionals and formulation scientists push the boundaries of retinoid stability and delivery, understanding the structural and functional divergence between monomeric active compounds and their dimeric provitamin forms is critical. This guide provides an in-depth, objective comparison between Retinol (the highly active, biologically essential monomer) and Kitol Diacetate (a highly stable, biologically inactive dimeric ester).
By analyzing the causality behind their molecular behavior, this guide equips researchers with the mechanistic insights and self-validating protocols necessary to leverage these compounds in advanced therapeutic and nutritional applications.
Structural Causality: The Dimer-Monomer Paradigm
The biological activity of retinoids is entirely dictated by their ability to interface with specific intracellular transport proteins and nuclear receptors.
Retinol (Vitamin A) is a monomeric diterpenoid alcohol. Its conjugated polyene chain allows it to bind with high affinity to Cellular Retinol-Binding Proteins (CRBP-I and CRBP-II), which facilitate its enzymatic oxidation into retinal and subsequently into retinoic acid (1[1]). Retinoic acid then acts as the terminal ligand for Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR), driving gene transcription.
Kitol Diacetate , conversely, is the diacetate ester of kitol—a natural dimer of vitamin A originally discovered in mammalian liver oils, particularly whale liver oil (2[2]). Mechanistically, kitol is formed via a 1,4-cycloaddition (Diels-Alder reaction) between the 11,13-diene moiety of one retinol molecule and the 13-monoene moiety of another, creating a central cyclohexene ring (3[3]).
Because this cycloaddition breaks the conjugated double-bond system and introduces massive steric bulk, Kitol Diacetate exhibits no biological activity per se (2[2]). However, it acts as a highly stable "pro-drug." When subjected to temperatures exceeding 200°C, the molecule undergoes a retro-Diels-Alder pyrolysis, cleaving the cyclohexene ring and yielding biologically active monomeric vitamin A (4[4]).
Mechanistic Pathway Visualization
The following diagram illustrates the divergent biological pathways of these two molecules, highlighting the thermal activation barrier required for Kitol Diacetate.
Mechanistic pathway comparing direct Retinol activation vs. thermal Kitol Diacetate activation.
Quantitative Comparative Data
To guide formulation and experimental design, the physical and biological parameters of both compounds are summarized below:
| Parameter | Kitol Diacetate | Retinol |
| Molecular Formula | C₄₄H₆₄O₄ | C₂₀H₃₀O |
| Molecular Weight | 657.0 g/mol | 286.45 g/mol |
| Structural State | Dimeric Ester (Cyclohexene core) | Monomeric Alcohol (Conjugated polyene) |
| In Vivo Biological Activity | Inactive (~0% baseline activity) | Highly Active (100% baseline activity) |
| RAR/RXR Receptor Affinity | None (Steric hindrance prevents binding) | High (via intracellular conversion to Retinoic Acid) |
| Thermal Stability | Exceptionally High (Stable up to 200°C) | Low (Prone to rapid oxidation and isomerization) |
| Activation Mechanism | Requires Pyrolysis (>200°C) to yield monomers | Direct enzymatic conversion in target tissues |
Experimental Methodologies
To objectively evaluate the comparative activity of these compounds, researchers must employ self-validating experimental systems. The following protocols detail the thermal activation of Kitol Diacetate and the subsequent biological validation.
Protocol A: Thermal Conversion (Pyrolysis) of Kitol Diacetate
This protocol utilizes thermal energy to force the retro-Diels-Alder cleavage of Kitol Diacetate into Retinyl Acetate (5[5]).
Rationale & Causality: Temperatures below 180°C are insufficient to overcome the activation energy barrier of the central cyclohexene ring. Heating above 200°C is strictly required. An inert atmosphere is mandatory because the newly liberated retinyl acetate monomers contain highly reactive conjugated double bonds that will rapidly oxidize in the presence of atmospheric oxygen.
Step-by-Step Workflow:
-
Preparation: In a Schlenk flask, dissolve 10 mg of Kitol Diacetate in 5 mL of squalane. Causality: Squalane is chosen as the solvent because its high boiling point (350°C) safely accommodates the 220°C target temperature without solvent degradation or boiling.
-
Purging: Degas the solution using three freeze-pump-thaw cycles and backfill with ultra-pure Argon.
-
Pyrolysis: Submerge the flask in a pre-heated sand bath at 220°C for exactly 30 minutes.
-
Quenching: Rapidly cool the flask in an ice-water bath to arrest secondary thermal degradation (e.g., re-dimerization or isomerization).
-
Self-Validating Analytics (HPLC-UV):
-
Test Sample: Inject the pyrolyzed mixture. Monitor at 328 nm (the UV absorption maximum for retinyl acetate).
-
Negative Control: Inject an unheated aliquot of the Kitol Diacetate/squalane mixture. If any retinyl acetate peak is detected here, the starting material was compromised by prior thermal exposure, and the assay must be invalidated.
-
Protocol B: In Vitro RAR/RXR Reporter Gene Assay
This protocol proves the biological inactivity of native Kitol Diacetate compared to Retinol.
Rationale & Causality: A standard receptor-binding assay using purified RAR proteins is insufficient because Retinol itself does not bind directly to RAR; it must be metabolized by live cells into retinoic acid. Therefore, a live-cell luciferase reporter assay is required to capture the full biological pathway (uptake → metabolism → transcription).
Step-by-Step Workflow:
-
Cell Culture: Seed HEK293 cells stably transfected with a Retinoic Acid Response Element (RARE) driving a firefly luciferase reporter gene into a 96-well plate.
-
Treatment Preparation: Prepare equimolar concentrations (1 µM) of:
-
Positive Control: Pure Retinol.
-
Experimental Group 1: Native (unheated) Kitol Diacetate.
-
Experimental Group 2: Pyrolyzed Kitol Diacetate (from Protocol A, purified via preparative HPLC).
-
-
Incubation: Treat the cells and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Quantification: Lyse the cells, add luciferin substrate, and measure luminescence using a microplate reader.
-
Self-Validating Interpretation: Retinol will induce a massive spike in luminescence. Native Kitol Diacetate will yield baseline luminescence (identical to the vehicle control), proving its inability to be metabolized or bind to receptors. Group 2 will show restored luminescence, validating that the thermal pyrolysis successfully regenerated the biologically active monomer.
Sources
- 1. Retinal | 116-31-4 [chemicalbook.com]
- 2. cambridge.org [cambridge.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chapter 6. The Vitamins [fao.org]
- 5. Diels–Alder reactions. Part III. Condensation of methyl trans-β-formylcrotonate with retinol acetate, with a note on the structure and stereochemistry of kitol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Comparing the Thermal Cleavage Rates of Kitol Diacetate and Kitol Palmitate
I. Introduction: The Significance of Kitol Ester Stability
Kitol, a naturally occurring dimer of vitamin A, is found in sources such as mammalian liver oil and serves as a provitamin A.[1][2] In various applications, its native hydroxyl groups are often esterified to form derivatives like kitol diacetate and kitol palmitate. This chemical modification is typically employed to enhance stability, much like the esterification of retinol to retinyl acetate or retinyl palmitate is used to protect the molecule from degradation.[3][4]
The thermal cleavage of these kitol esters back into biologically active vitamin A is a critical transformation. Understanding the kinetics of this process is paramount for drug development professionals and food scientists. The rate of thermal cleavage dictates the stability of the compound during heat-involved manufacturing processes, determines shelf-life under various storage temperatures, and influences the bioavailability of vitamin A upon consumption or application.
II. Mechanistic Hypothesis: Why Acetate and Palmitate Esters Differ
The core of this investigation lies in the difference between the acetate and palmitate functional groups. The thermal cleavage of a kitol ester to form vitamin A is fundamentally a chemical elimination reaction. The rate of this reaction is influenced by the nature of the leaving group—in this case, the acetate or palmitate carboxylate.
We can hypothesize that kitol diacetate will exhibit a faster thermal cleavage rate than kitol palmitate. This hypothesis is grounded in two key principles of organic chemistry:
-
Electronic Effects: The acetate group is a moderately good leaving group. The palmitate group, with its long, electron-donating alkyl chain (a C16 fatty acid), is generally a poorer leaving group compared to acetate. This difference in electron density can affect the stability of the transition state during cleavage.
-
Steric Hindrance: The bulky palmitate chain may introduce steric hindrance that could slightly increase the activation energy required for the cleavage reaction to occur, thereby slowing the rate compared to the much smaller acetate group.
This guide outlines a comprehensive experimental design to test this hypothesis by determining the degradation rate constants for both compounds under controlled thermal stress.
III. Experimental Design & Workflow
The proposed experiment is designed to quantify the degradation of kitol diacetate and kitol palmitate over time at a constant, elevated temperature. By measuring the concentration of the remaining ester at various time points, we can calculate the pseudo-first-order rate constant for each compound, providing a direct quantitative comparison of their thermal lability.
The overall experimental workflow is illustrated below. This self-validating system includes precise sample preparation, controlled thermal stress, and accurate quantification, ensuring the trustworthiness and reproducibility of the results.
Caption: Experimental workflow for comparing thermal cleavage rates.
IV. Detailed Experimental Protocol
This protocol provides a step-by-step methodology for executing the comparative study. The choice of an inert atmosphere (nitrogen) is crucial to prevent oxidation, which can be a competing degradation pathway for vitamin A-related compounds.[7]
A. Materials & Equipment
-
Kitol Diacetate (≥95% purity)[8]
-
Kitol Palmitate (≥95% purity)
-
Solvent: Dodecane or a suitable high-boiling, inert solvent
-
HPLC-grade isopropanol and methanol
-
Type 1 Ultrapure Water
-
Nitrogen gas (high purity)
-
Thermostatically controlled heating block or oil bath (± 0.5°C accuracy)
-
2 mL amber glass reaction vials with Teflon-lined screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array or UV Detector[9]
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance, vortex mixer, and precision pipettes
B. Procedure
Step 1: Preparation of Stock Solutions
-
Accurately weigh and dissolve kitol diacetate and kitol palmitate in separate volumetric flasks using the inert solvent (e.g., dodecane) to create 1.0 mg/mL stock solutions.
-
Ensure complete dissolution, using gentle warming or sonication if necessary.
-
In a glove box or using a Schlenk line, dispense 1.0 mL aliquots of each stock solution into separate, labeled 2 mL amber reaction vials.
-
Purge the headspace of each vial with nitrogen gas for 30 seconds before tightly sealing the cap. This step is critical to minimize oxidative degradation.
Step 2: Thermal Stress Application
-
Preheat the heating block to the desired experimental temperature (e.g., 220°C).[5]
-
Place the sealed vials for both kitol diacetate and kitol palmitate into the heating block simultaneously. Prepare at least three vials per time point for each compound to ensure statistical validity.
-
Remove one set of vials (one for each compound) at predetermined time intervals (e.g., 0, 5, 10, 20, 40, and 60 minutes).
-
Immediately upon removal, plunge the vials into an ice-water bath to quench the thermal cleavage reaction. The t=0 sample should be quenched immediately without heating.
Step 3: HPLC Quantification
-
Sample Preparation for HPLC: Once cooled, dilute the samples from the reaction vials with HPLC-grade isopropanol to a concentration suitable for analysis (e.g., within the calibration curve range of 1-50 µg/mL).
-
HPLC Method:
-
Calibration: Prepare a series of standards for both kitol diacetate and kitol palmitate in isopropanol and generate a linear calibration curve by plotting peak area against concentration.
-
Analysis: Inject the prepared samples from Step 3.1 and record the peak areas.
Step 4: Kinetic Data Analysis
-
Use the calibration curves to determine the concentration of the remaining kitol ester ([A]t) in each sample at each time point.
-
For each compound, calculate the natural logarithm of the ratio of the concentration at time t to the initial concentration at t=0 (ln([A]t/[A]0)).
-
Plot ln([A]t/[A]0) versus time (in seconds).
-
Perform a linear regression on the data points. The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k). The R² value should be >0.95 for the first-order model to be considered valid.
V. Data Presentation and Interpretation
All quantitative results should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Hypothetical Data for Thermal Cleavage at 220°C
| Time (min) | [Kitol Diacetate] (mg/mL) | ln([A]t/[A]0) Diacetate | [Kitol Palmitate] (mg/mL) | ln([A]t/[A]0) Palmitate |
|---|---|---|---|---|
| 0 | 1.000 | 0.000 | 1.000 | 0.000 |
| 5 | 0.779 | -0.250 | 0.887 | -0.120 |
| 10 | 0.607 | -0.500 | 0.787 | -0.240 |
| 20 | 0.368 | -1.000 | 0.619 | -0.480 |
| 40 | 0.135 | -2.000 | 0.383 | -0.960 |
| 60 | 0.050 | -3.000 | 0.238 | -1.435 |
By plotting the ln([A]t/[A]0) values against time, the rate constants (k) can be derived. A steeper slope indicates a faster reaction rate. Based on our hypothesis, the plot for kitol diacetate is expected to have a steeper negative slope than that for kitol palmitate, yielding a larger rate constant and confirming its lower thermal stability.
VI. Visualization of the Cleavage Reaction
To clarify the chemical transformation at the heart of this study, the following diagram illustrates the structures of the parent compounds and the primary product of thermal cleavage.
Caption: Thermal cleavage of Kitol esters to Vitamin A. Note: Placeholder images are used for structural representation.
VII. Conclusion
This guide provides a comprehensive and scientifically rigorous framework for comparing the thermal cleavage rates of kitol diacetate and kitol palmitate. By following the detailed experimental protocol and kinetic analysis, researchers can generate reliable, quantitative data to confirm the mechanistic hypothesis that the acetate ester is more thermally labile than the palmitate ester. These findings are essential for optimizing formulation strategies, establishing appropriate manufacturing and storage conditions, and ensuring the stability and efficacy of products containing these provitamin A compounds.
VIII. References
-
Kitol | C40H60O2 | CID 6441296 - PubChem, National Institutes of Health. [Link]
-
Thermal Decomposition of Kitol - Journal of the Vitamin Society of Japan. [Link]
-
Kitol - Merck Index Online. [Link]
-
Chemical Structure of Kitol (I) Double Bonds and Hydroxyl Groups - Journal of the Chemical Society of Japan, Pure Chemistry Section. [Link]
-
A Rapid Method for the Separate Determination of Vitamin A and Kitol in the Whale-liver Oil - Journal of the Vitamin Society of Japan. [Link]
-
The structure of kitol - PubMed, National Library of Medicine. [Link]
-
Study on stabilities of retinol esters and their thermal degradation kinetics - Semantic Scholar. [Link]
-
Degradation kinetics of vitamins in different enteral feeding formulas during storage at different temperatures - National Center for Biotechnology Information. [Link]
-
Clinical significance and methods of analysis of vitamin a - International Journal of Pharmaceutical Sciences and Research. [Link]
-
Kitol Diacetate | C44H64O4 | CID 131667841 - PubChem, National Institutes of Health. [Link]
-
Microencapsulated Vitamin A Palmitate Degradation Mechanism Study To Improve the Product Stability - Journal of Agricultural and Food Chemistry, ACS Publications. [Link]
-
Degradation of Vitamin A Palmitate in Corn Flakes During Storage - ResearchGate. [Link]
-
Insights into Analytical Precision: Understanding the Factors Influencing Accurate Vitamin A Determination in Various Samples - MDPI. [Link]
-
Study on Photodegradation Mechanism and Kinetics of Vitamin A and Derivatives under Ultraviolet Irradiation - ACS Food Science & Technology. [Link]
-
Vitamin A Assay - The Japanese Pharmacopoeia. [Link]
Sources
- 1. Kitol | C40H60O2 | CID 6441296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kitol [drugfuture.com]
- 3. Kitol Diacetate (Mixture of Diastereomers), CAS [[13828-13-2]] | BIOZOL [biozol.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. icrwhale.org [icrwhale.org]
- 6. Degradation kinetics of vitamins in different enteral feeding formulas during storage at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Kitol Diacetate | C44H64O4 | CID 131667841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Comprehensive Guide to the Validation of Analytical Methods for Kitol Diacetate Quantification
Introduction: The Analytical Significance of Kitol Diacetate
Kitol diacetate (Molecular Formula: C₄₄H₆₄O₄, MW: 656.99) is a complex dimeric derivative of retinyl acetate (Vitamin A acetate)[1]. In pharmaceutical manufacturing and nutritional formulations, retinoids are notoriously susceptible to degradation. Under thermal or photolytic stress, retinyl acetate undergoes a [4+2] cycloaddition to form kitol diacetate, which exists as a mixture of diastereomers[1][2].
Quantifying this compound is not merely an academic exercise; it is a regulatory necessity. Kitol diacetate serves as a critical impurity marker in stability-indicating assays and is a mandatory reference standard for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions[1].
From a spectroscopic standpoint, the dimerization process interrupts the extended conjugated polyene system of the retinyl monomer. Consequently, the UV absorbance maximum shifts dramatically from ~325 nm (retinyl acetate) down to the 280–295 nm range for kitol diacetate[2][3]. This spectral shift provides the fundamental causality behind our detector wavelength selection.
Fig 1. Dimerization pathway of retinyl acetate to kitol diacetate under thermal/photolytic stress.
Analytical Platforms: An Objective Comparison
When selecting an analytical platform for kitol diacetate, scientists must balance diastereomeric resolution, sensitivity, and throughput. Below is a comparative analysis of the three primary methodologies utilized in the field.
Table 1: Performance Comparison of Analytical Platforms
| Parameter | HPLC-UV/DAD | LC-MS/MS | Capillary HPLC-NMR |
| Sensitivity (LOD) | ~0.1 - 0.5 µg/mL | ~1 - 10 ng/mL | ~10 - 50 µg/mL |
| Detection Target | UV Absorbance (280 - 295 nm) | Mass-to-Charge Ratio (m/z) | Proton Chemical Shifts (¹H) |
| Diastereomer Resolution | Excellent (with chiral stationary phases) | Moderate (relies entirely on chromatography) | Excellent (for structural elucidation) |
| Throughput | High (Routine QC) | Medium | Low |
| Primary Application | Stability Assays & Batch Release | Trace Impurity Profiling | Unknown Isomer Identification |
Expert Insight: While Capillary HPLC-NMR provides unparalleled structural elucidation for unknown kitol isomers[3], High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) remains the gold standard for routine quantification due to its robustness and cost-effectiveness[2].
Method Validation Framework (ICH Q2(R2))
Method validation for highly labile compounds must be treated as a self-validating system. Every parameter tested must account for the molecule's inherent instability.
-
Specificity: The method must demonstrate baseline resolution (Rs > 1.5) between kitol diacetate, retinyl acetate, and other degradation products. Utilizing a DAD allows for peak purity assessment across the 280–295 nm range[2].
-
Linearity & Range: Because kitol diacetate has a lower molar absorptivity than its monomer, the linear dynamic range must be rigorously calibrated at 295 nm to ensure accurate quantification at low impurity levels[2].
-
Precision (Repeatability): Retinoids degrade rapidly in solution. Precision failures often indicate inadequate sample protection (e.g., light exposure) rather than instrumental drift.
-
Accuracy (Recovery): Assessed via standard addition. The extraction matrix must actively prevent artifactual dimerization during sample preparation.
Fig 2. Step-by-step ICH Q2(R2) validation workflow for kitol diacetate quantification.
Experimental Protocol: HPLC-DAD Quantification
The following protocol provides a field-proven, step-by-step methodology for the extraction and quantification of kitol diacetate.
Step 1: Sample Preparation (Strictly under amber/dim light)
Causality: Light and oxygen rapidly degrade retinoids. All procedures must be conducted in actinic (amber) glassware.
-
Solvent Preparation: Prepare an extraction solvent of HPLC-grade Ethanol containing 0.025% Butylated Hydroxytoluene (BHT). The addition of BHT is a regulatory-standard practice to arrest oxidative degradation during extraction[4].
-
Extraction: Accurately weigh 0.5 g of the sample matrix and dissolve it in 10 mL of the BHT-ethanol solution.
-
Agitation: Sonicate the mixture for 15 minutes at room temperature. Crucial: Maintain the water bath strictly at ≤ 25°C to prevent heat-induced artifactual dimerization of any present retinyl acetate.
-
Filtration: Pass the extract through a 0.45 µm Nylon or PTFE syringe filter directly into an amber HPLC autosampler vial[4].
Step 2: Chromatographic Conditions
Table 2: Optimized HPLC-DAD Parameters
| Parameter | Specification / Setting | Causality / Rationale |
| Column | C18 (150 mm × 4.6 mm, 3 µm) | Provides optimal hydrophobic retention for bulky dimers. |
| Mobile Phase | Methanol / Water (90:10 v/v) | Ensures elution of lipophilic kitol diacetate without precipitation. |
| Flow Rate | 1.0 mL/min | Balances the resolution of the diastereomeric mixture with run time[2]. |
| Detection | DAD monitored at 295 nm | Targets the shifted absorbance maximum of the shortened conjugated system[2]. |
| Column Temp | 35°C | Prevents on-column thermal isomerization while maintaining peak sharpness[2]. |
| Injection Vol. | 10 µL | Prevents column overloading and subsequent peak tailing. |
Step 3: Validation Execution
-
System Suitability: Inject the Kitol Diacetate reference standard (CAS# 13828-13-2)[1]. Verify that the theoretical plate count is > 2000 and the tailing factor is ≤ 1.5.
-
Calibration Curve: Inject standard solutions ranging from 0.5 µg/mL to 25 µg/mL. Plot the peak area against concentration to confirm linearity (R² > 0.999).
-
Sequence Timing: Ensure the total HPLC sequence time does not exceed 12 hours. Prolonged residence in the autosampler, even in amber vials, can lead to measurable degradation of the analyte.
References
-
Axios Research. "Kitol - Axios Research" (Details on Kitol Diacetate CAS# 13828-13-2 as a reference standard for method validation and ANDA/DMF submissions). URL:[Link]
-
ACS Publications. "Direct On-Line Coupling of Capillary HPLC with 1H NMR Spectroscopy for the Structural Determination of Retinyl Acetate Dimers" (Mechanistic insights into retinyl acetate dimerization and UV monitoring at 280 nm). URL:[Link]
-
Molnar Institute. "Application of chiral stationary phases for the separation of vitamin A acetate isomers" (Chromatographic parameters, 35°C column temperature, and DAD detection at 295 nm for kitol). URL:[Link]
-
Taiwan Food and Drug Administration (TFDA). "食品中脂溶性維生素之檢驗方法 (Method of Test for Fat-Soluble Vitamins in Foods)" (Regulatory grounding for the use of 0.025% BHT in extraction solvents to prevent oxidation). URL:[Link]
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Cross-Validation of Kitol Diacetate Extraction Efficiencies: A Comparative Guide to Preparative Methodologies
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist
The Chemistry & Causality of Extraction Choices
Kitol diacetate (C44H64O4) is a sterically complex, highly lipophilic dimer of retinyl acetate. It is generated via a concerted[4+2] Diels-Alder cycloaddition between the 11,13-diene of one retinyl acetate molecule and the 13-monoene of a second molecule, forming a central cyclohexene ring[1]. Historically isolated from marine liver oils, it is now frequently encountered as a byproduct in the thermal processing of retinoids or extracted from natural matrices like annatto byproducts[2].
Isolating kitol diacetate with high fidelity requires extraction methodologies that strictly control thermal and oxidative stress. As an application scientist, your extraction parameters must be grounded in the molecule's fundamental physicochemical properties:
-
Thermodynamic Sensitivity: Kitol diacetate is metastable. At temperatures exceeding 150°C, the central cyclohexene ring undergoes a retro-Diels-Alder reaction, reverting the dimer back into its retinyl acetate monomers[3]. Consequently, extraction temperatures must be strictly maintained below 60°C.
-
Solvent Permittivity & Partitioning: With a computed XLogP3 of 11.1[4], kitol diacetate is profoundly hydrophobic. Non-polar solvent systems (e.g., hexane/acetone) or tunable supercritical fluids (CO2) are mandatory for efficient partitioning from complex lipid matrices.
-
Actinic Degradation: The conjugated triene and diene systems in the kitol structure necessitate the use of actinic (amber) glassware and inert atmospheres (N2 or Ar) to prevent free-radical auto-oxidation.
Figure 1: Mechanistic pathways of kitol diacetate formation and degradation.
Comparative Extraction Methodologies (Step-by-Step)
To objectively evaluate extraction efficiency, three distinct preparative workflows were cross-validated using a standardized lipid matrix spiked with synthesized kitol diacetate.
Method A: Traditional Liquid-Liquid Extraction (LLE)
LLE relies on differential solubility but is often hampered by emulsion formation and prolonged atmospheric exposure.
-
Matrix Preparation: Homogenize 1.0 g of the lipid matrix in 10 mL of degassed HPLC-grade water under an N2 blanket.
-
Partitioning: Add 20 mL of a hexane/acetone (85:15, v/v) mixture to maximize the solubilization of lipophilic dimers[2].
-
Agitation: Vortex vigorously for 15 minutes at 4°C in amber glassware.
-
Phase Separation: Centrifuge the emulsion at 9000 rpm for 15 minutes at -10°C to force phase separation[2].
-
Recovery: Extract the upper organic layer. Repeat the partitioning step twice. Combine the organic phases and evaporate under a gentle N2 stream at 25°C.
Method B: Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt matrix structures, enhancing mass transfer. However, localized heating must be mitigated.
-
Matrix Preparation: Disperse 1.0 g of the lipid matrix in 20 mL of chilled ethyl acetate.
-
Cavitation: Submerge the vessel in an ultrasonic bath (40 kHz, 150 W). Critical Step: Equip the bath with a cooling jacket maintained at 10°C to offset localized cavitation heating, which can trigger retro-Diels-Alder degradation[3].
-
Extraction: Sonicate for 30 minutes in the dark.
-
Filtration: Filter the homogenate through a 0.22 μm PTFE membrane to remove particulate matter.
-
Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) at a maximum bath temperature of 30°C.
Method C: Supercritical Fluid Extraction (SFE-CO2)
SFE offers a highly tunable, oxygen-free environment, making it the gold standard for labile retinoids[5].
-
Loading: Pack 1.0 g of the lyophilized matrix into a 10 mL stainless steel SFE extraction vessel, homogenously mixed with 2.0 g of diatomaceous earth to prevent channeling[5].
-
Equilibration: Pressurize the system with supercritical CO2. Introduce 1% (v/v) absolute ethanol as a polar modifier to disrupt matrix hydrogen bonding, which is critical for maximizing retinyl ester recovery[6]. Set parameters to 250 atm at 40°C.
-
Extraction Phase: Perform a 15-minute static extraction to allow fluid penetration, followed by a 45-minute dynamic extraction at a flow rate of 0.5 mL/min[6].
-
Collection: Depressurize the extract through a heated restrictor (60°C) directly into a collection vial containing 5 mL of chilled methanol/dichloromethane (1:1) to trap the aerosolized dimer[7].
Quantitative Cross-Validation
The extraction efficiencies were quantified against an internal standard. SFE-CO2 demonstrated superior performance, yielding the highest recovery with negligible thermal degradation, effectively preserving the structural integrity of the kitol diacetate.
Table 1: Quantitative Comparison of Kitol Diacetate Extraction Methodologies
| Methodology | Total Extraction Time | Yield (%) | Extract Purity (%) | Thermal Degradation (%) | Solvent Toxicity Profile |
| SFE-CO2 | 60 min | 94.5 ± 1.2 | 98.2 | < 0.5 | Low (Green Chemistry) |
| UAE | 30 min | 88.2 ± 2.4 | 92.4 | 2.1 | Moderate |
| LLE | 120 min | 79.4 ± 3.1 | 85.1 | 4.8 | High (Hexane dependency) |
Analytical Validation (HPLC-UV)
To conclusively validate that the extracted compound is the intact dimer and not the thermally reverted monomer, extracts must be subjected to HPLC-UV analysis.
While monomeric retinyl acetate absorbs maximally at 325 nm, the Diels-Alder cycloaddition disrupts the extensive conjugated system. Consequently, the kitol diacetate dimer exhibits a distinct absorption maximum shifted to 280 nm[1]. Utilizing a methanol-based isocratic mobile phase ensures optimal resolution of these highly lipophilic esters without inducing on-column degradation[7].
Figure 2: Comparative workflow of kitol diacetate extraction methodologies.
References
-
Kitol Diacetate | C44H64O4 | CID 131667841 - PubChem - NIH . nih.gov. 4
-
Promoting Circular Economy by Leveraging Annatto Byproducts from Bixa orellana L. into Sustainable Antioxidant Food Packaging - PMC . nih.gov. 2
-
Direct On-Line Coupling of Capillary HPLC with 1H NMR Spectroscopy for the Structural Determination of Retinyl Acetate Dimers . acs.org. 1
-
On-Line Supercritical Fluid Extraction/Enzymatic Hydrolysis of Vitamin A Esters: A New Simplified Approach for the Determination of Vitamins A and E in Food . acs.org. 6
-
Assay of vitamin A palmitate and vitamin E acetate in cosmetic creams and lotions by supercritical fluid extraction and HPLC . nih.gov. 5
-
HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues . nih.gov. 7
-
Thermal Decomposition of Kitol . icrwhale.org. 3
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An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoids, a class of compounds derived from vitamin A (retinol), are pivotal in numerous physiological processes, including vision, immune function, cellular differentiation, and reproduction.[1] Their potent biological activity has been harnessed for therapeutic applications, most notably in dermatology for treating acne and psoriasis, and in oncology for managing conditions like acute promyelocytic leukemia (APL).[2][3] However, this potent activity is intrinsically linked to a significant potential for toxicity. The adverse effects of retinoids are dose-dependent and can range from mucocutaneous irritation to severe, life-threatening conditions, with teratogenicity—the capacity to cause congenital malformations—being the most profound concern.[1][4]
This guide provides a comparative analysis of the toxicity profiles of various retinoids, with a particular focus on the less-characterized compound, kitol diacetate. Kitol diacetate is a dimer of retinyl acetate.[5][6] Due to the limited direct toxicological data available for kitol diacetate, this guide will establish a framework for inferring its potential toxicity based on its chemical structure and the well-documented toxicokinetics of its parent compounds, retinol and other retinoids. We will delve into the underlying mechanisms of retinoid toxicity, present comparative data, and provide standardized protocols for preclinical safety assessment. The primary objective is to equip researchers and drug development professionals with the necessary knowledge to navigate the complexities of retinoid toxicity and make informed decisions in their work.
The Retinoid Family: Structure-Toxicity Relationships
The biological activity and toxicity of a retinoid are intrinsically linked to its chemical structure. The parent compound, retinol , is converted in the body to its active metabolite, all-trans-retinoic acid (ATRA) , which exerts its effects by modulating gene expression.[7]
-
Metabolic Activation is Key: The toxicity of many retinoids, including esters like retinyl acetate and potentially kitol diacetate, is contingent upon their metabolic conversion to ATRA. The enzymatic pathway involves hydrolysis of the ester to retinol, followed by a two-step oxidation to retinaldehyde and then irreversibly to retinoic acid.[7][8] It is hypothesized that the rate and extent of this conversion are critical determinants of a compound's toxic potential.
-
The Free Carboxylic Acid Moiety: A free carboxylic acid group at the terminus of the polyene chain is a common feature of highly potent and teratogenic retinoids.[1] This structural element is crucial for high-affinity binding to nuclear retinoic acid receptors (RARs).[1]
-
Kitol Diacetate: As a dimer of retinyl acetate, kitol diacetate (C₄₄H₆₄O₄) is expected to undergo hydrolysis to release retinol.[5][6] This liberated retinol can then enter the metabolic pathway to form ATRA. Therefore, despite the lack of direct data, a precautionary principle dictates that kitol diacetate should be considered to possess a toxicity profile similar to other retinoids that deliver a systemic load of retinol, with significant concerns for systemic and developmental toxicity.
Mechanisms of Retinoid Toxicity
The toxic effects of retinoids are largely an extension of their physiological mechanisms, resulting from excessive activation of specific signaling pathways when present at supra-physiological concentrations.[9]
Genomic Pathway: Nuclear Receptor Activation
The primary mechanism of retinoid action is through the activation of two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[10][11]
-
Ligand Binding: ATRA, the principal endogenous ligand for RARs, diffuses into the nucleus.[8]
-
Heterodimerization: Upon ligand binding, RARs form a heterodimer with RXRs.
-
DNA Binding: This RAR/RXR complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.
-
Gene Transcription: This binding event recruits co-activator or co-repressor proteins, thereby modulating the transcription of hundreds of genes that regulate cell proliferation, differentiation, and apoptosis.[10]
Excessive activation of this pathway disrupts normal cellular processes, leading to toxicity. For instance, the teratogenic effects of retinoids are linked to the disruption of Hox gene expression, which is critical for embryonic patterning.[2]
Caption: The canonical retinoid signaling pathway.
Cellular and Systemic Toxicity Mechanisms
Beyond receptor-mediated gene transcription, retinoid toxicity manifests through several other mechanisms:
-
Oxidative Stress: Studies have shown that ATRA can induce the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[12]
-
Mitochondrial Dysfunction: Vitamin A and its metabolites can alter mitochondrial function, potentially inducing cell death through a mitochondrial-dependent pathway.[11][13]
-
Hypervitaminosis A: Chronic intake of high doses of retinol leads to a condition known as hypervitaminosis A. This syndrome is characterized by a wide range of symptoms, including liver damage, bone abnormalities, hair loss, and neurological effects.[4][14] This occurs when the capacity of retinol-binding protein is exceeded, leading to cell membrane damage by unbound retinoids.[4]
Comparative Toxicity Profiles
The toxicity of retinoids varies significantly depending on their structure, route of administration, and dose. A summary of the toxicological profiles of kitol diacetate and related compounds is presented below.
Table 1: Comparative Toxicity Summary of Selected Retinoids
| Compound | Chemical Class | Primary Toxicity Concerns | Quantitative Data (where available) | Teratogenic Potential |
| Kitol Diacetate | Retinyl Acetate Dimer | Inferred: Systemic (Hypervitaminosis A), Developmental/Teratogenic (via hydrolysis to retinol) | No direct data available. | Inferred: High (Precautionary principle applies) |
| Retinol (Vitamin A) | Alcohol | Systemic (Hypervitaminosis A), Teratogenic at high doses, Neurotoxicity, Hepatotoxicity.[4][11] | Acute oral LD₅₀ (Mouse): ~2.7 g/kg.[15] | High (at supra-physiological doses).[1] |
| All-trans-Retinoic Acid (ATRA) | Carboxylic Acid (1st Gen) | High teratogenicity, Retinoic Acid Syndrome (in APL), Skin/mucous membrane irritation.[16][17] | IC₅₀ in cancer cells: Varies (µM range).[10][12] | Extremely High.[1][4] |
| Isotretinoin (13-cis-RA) | Carboxylic Acid (1st Gen) | High teratogenicity, mucocutaneous effects, potential neuropsychiatric effects.[2][18] | N/A | Extremely High.[2][19] |
| Etretinate | Aromatic (2nd Gen) | High teratogenicity with a very long half-life, requiring extended contraception after cessation.[1][2] | N/A | Extremely High.[1] |
| Topical Retinoids (e.g., Adapalene) | Synthetic | Local skin irritation. Systemic absorption is low, but contraindicated in pregnancy as a precaution.[3][18][20] | Systemic absorption is generally negligible.[18] | Low (due to poor systemic absorption), but contraindicated.[18] |
Experimental Protocols for Toxicity Assessment
A tiered approach, combining in vitro and in vivo methods, is essential for accurately characterizing retinoid toxicity.
Caption: Tiered experimental workflow for retinoid toxicity assessment.
Protocol 4.1: In Vitro Cytotoxicity Assessment using MTT Assay
Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It provides a quantitative measure (IC₅₀) of a compound's cytotoxicity, allowing for rapid comparison between different retinoids or cell lines.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293 normal kidney cells, MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10][21]
-
Compound Treatment: Prepare serial dilutions of the test retinoid (e.g., from 1 µM to 1000 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%) using non-linear regression analysis.
Protocol 4.2: In Vitro Developmental Toxicity Screening using Human Pluripotent Stem Cells (hPSCs)
Rationale: Given that teratogenicity is the most severe risk associated with retinoids, early in vitro screening is crucial. hPSC-based assays can model key events in early embryonic development and have shown high predictive accuracy for human developmental toxicants, reducing the reliance on animal testing.[22]
Methodology:
-
hPSC Culture: Culture human induced pluripotent stem cells (iPSCs) or embryonic stem cells (hESCs) under feeder-free conditions to maintain pluripotency.
-
Initiation of Differentiation: Dissociate the hPSCs into single cells and plate them in differentiation-permissive medium.
-
Compound Exposure: On day 0, expose the differentiating cells to a range of concentrations of the test retinoid for a defined period (e.g., 24-72 hours). Include a known teratogen (e.g., ATRA) as a positive control and a vehicle as a negative control.
-
Biomarker Analysis: After the exposure period, collect the cell lysates and/or culture medium. Analyze for specific biomarkers indicative of developmental toxicity. A common and predictive biomarker pair for retinoid-induced toxicity is the ratio of ornithine to cystine, which can be measured using mass spectrometry.[22]
-
Cytotoxicity Measurement: In a parallel plate, assess cytotoxicity at the same concentrations to distinguish developmental toxicity from general cytotoxicity.
-
Data Analysis: Determine the concentration at which the test compound induces significant changes in the biomarker profile compared to the negative control. This concentration can be used to classify the compound's teratogenic potential and for quantitative in vitro-to-in vivo extrapolation (IVIVE).[22][23]
Special Topic: Retinoic Acid Syndrome (RAS)
A unique and severe toxicity associated with ATRA and arsenic trioxide treatment in APL patients is the Differentiation Syndrome, formerly known as Retinoic Acid Syndrome (RAS).[16][24]
-
Incidence: Occurs in approximately 10-25% of APL patients undergoing induction therapy.[25][26]
-
Symptoms: The syndrome is characterized by fever, respiratory distress, weight gain, pulmonary infiltrates, pleural or pericardial effusions, hypotension, and acute renal failure.[16][17][24][25]
-
Pathogenesis: The exact cause is not fully understood but is thought to involve a massive release of cytokines from the differentiating leukemic cells, leading to a capillary leak syndrome and systemic inflammatory response.[16][26]
-
Management: Treatment involves the immediate administration of high-dose corticosteroids (e.g., dexamethasone) and, in severe cases, temporary discontinuation of the retinoid therapy.[16][24]
While this syndrome is specific to a particular clinical context, it highlights the profound and sometimes unexpected biological effects that retinoids can induce.
Conclusion
The therapeutic potential of retinoids is undeniably significant, but it is shadowed by a considerable risk of toxicity. This guide establishes that while data on kitol diacetate is scarce, its chemical identity as a retinyl acetate dimer necessitates a highly cautious approach. It must be presumed to be capable of metabolic conversion to retinol and subsequently to ATRA, thereby carrying the potential for both systemic toxicity (hypervitaminosis A) and severe developmental toxicity.
For researchers and developers, this means that kitol diacetate should be handled with the same stringent safety precautions as potent teratogens like ATRA until empirical data proves otherwise. A comprehensive preclinical safety evaluation, employing a tiered strategy of robust in vitro and in vivo assays as outlined in this guide, is not merely recommended but essential. Understanding the structure-toxicity relationships and the underlying molecular mechanisms is paramount to mitigating risk and safely advancing the development of novel retinoid-based compounds.
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Soprano, D. R., & Soprano, K. J. (n.d.). RETINOIDS AS TERATOGENS. Annual Reviews. Retrieved from [Link]
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(2014, February 28). Retinoids As Teratogens. Embryo Project Encyclopedia. Retrieved from [Link]
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Al-Hujaily, E. M., et al. (2015). Novel All Trans-Retinoic Acid Derivatives: Cytotoxicity, Inhibition of Cell Cycle Progression and Induction of Apoptosis in Human Cancer Cell Lines. MDPI. Retrieved from [Link]
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Butsri, S., et al. (n.d.). All-trans-retinoic acid induces RARB-dependent apoptosis via ROS induction and enhances cisplatin sensitivity by NRF2 downregulation in cholangiocarcinoma cells. Spandidos Publications. Retrieved from [Link]
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Hammond, J. R., et al. (2003). All-trans-retinoic acid increases cytotoxicity of 1-beta-D-arabinofuranosylcytosine in NB4 cells. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]
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Gao, F., et al. (2007). All-trans retinoic acid negatively regulates cytotoxic activities of nature killer cell line 92. Biochemical and Biophysical Research Communications. Retrieved from [Link]
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Al-Hujaily, E. M., et al. (2015). Novel all trans-retinoic Acid derivatives: cytotoxicity, inhibition of cell cycle progression and induction of apoptosis in human cancer cell lines. Molecules. Retrieved from [Link]
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(2025, December 13). Study Finds No Clear Increase in Birth-Defect Risk from Topical Retinoids. EMJ. Retrieved from [Link]
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Vial, T., & Descotes, J. (1994). [Teratogenicity of retinoids. A case and review of the literature]. La Revue de Medecine Interne. Retrieved from [Link]
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Han, H. S., et al. (2003). Efficacy validation of synthesized retinol derivatives In vitro: stability, toxicity, and activity. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Verwei, M., et al. (2015). Prediction of in vivo developmental toxicity of all-trans-retinoic acid based on in vitro toxicity data and in silico physiologically based kinetic modeling. Archives of Toxicology. Retrieved from [Link]
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Rosenmai, A. K., et al. (2025, October 1). In vitro disruption of the retinoic acid signaling pathway by industrial chemicals and pharmaceuticals. ScienceDirect. Retrieved from [Link]
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European Medicines Agency. (2018, March 23). Updated measures for pregnancy prevention during retinoid use. Retrieved from [Link]
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de Oliveira, M. R. (2015). The neurotoxic effects of vitamin A and retinoids. Anais da Academia Brasileira de Ciencias. Retrieved from [Link]
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(2025, June 22). Vitamin A Toxicity and Liver Dysfunction: Exploring Mechanisms, Symptoms, and Clinical Management. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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Han, H. S., et al. (2003). Efficacy validation of synthesized retinol derivatives In vitro: stability, toxicity, and activity. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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(2026, February 9). Toxicity of Retinoids in Humans and Animals. ResearchGate. Retrieved from [Link]
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de Oliveira, M. R. (2015). The neurotoxic effects of vitamin A and retinoids. Anais da Academia Brasileira de Ciências. Retrieved from [Link]
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(n.d.). Preclinical and Clinical Toxicology of Selected Retinoids. Semantic Scholar. Retrieved from [Link]
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(n.d.). Retinoic acid syndrome. Wikipedia. Retrieved from [Link]
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Shroads, A. L., et al. (2008). Age-Dependent Kinetics and Metabolism of Dichloroacetate: Possible Relevance to Toxicity. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
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(n.d.). Retinoic acid syndrome – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
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(2021, September 24). Biomarkers for in vitro developmental toxicity screening in a human system. FDA. Retrieved from [Link]
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Biesalski, H. K. (1989). Comparative assessment of the toxicology of vitamin A and retinoids in man. Toxicology. Retrieved from [Link]
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(n.d.). Kitol Diacetate. PubChem. Retrieved from [Link]
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Sanz, M. A., & Montesinos, P. (2014). How we prevent and treat differentiation syndrome in patients with acute promyelocytic leukemia. Blood. Retrieved from [Link]
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Hixson, E. J., & Denine, E. P. (1978). Comparative Subacute Toxicity of All-Trans- And 13-cis-retinoic Acid in Swiss Mice. Toxicology and Applied Pharmacology. Retrieved from [Link]
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(2012, August 16). BUFF Safety Assessment of Retinol and Retinyl Palmitate as Used in Cosmetics. CIR EXPERT PANEL MEETING SEPTEMBER 10-11, 2012. Retrieved from [Link]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
